3,4,5-Trifluorophenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLNRQODQRVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380732 | |
| Record name | 3,4,5-Trifluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220228-03-5 | |
| Record name | 3,4,5-Trifluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220228-03-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 3,4,5-Trifluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document outlines viable synthetic routes, complete with detailed experimental protocols and expected quantitative data, to assist researchers in the efficient and effective production of this target molecule.
Core Synthesis Pathways
Two principal and scientifically sound pathways for the synthesis of this compound are presented:
-
Cyanation of 3,4,5-Trifluorobenzyl Bromide: This is the most direct and widely applicable method for the synthesis of phenylacetonitriles. It involves the nucleophilic substitution of the bromide group in 3,4,5-Trifluorobenzyl Bromide with a cyanide anion.
-
From 3,4,5-Trifluorobenzaldehyde: This pathway offers a versatile approach starting from a commercially available aldehyde. The conversion to the phenylacetonitrile can be achieved through a multi-step process, typically involving the formation of an intermediate such as an oxime or a tosylhydrazone, followed by reduction and cyanation.
A third, plausible route involves a Sandmeyer-type reaction starting from 3,4,5-Trifluoroaniline. This would initially produce 3,4,5-Trifluorobenzonitrile, which would then require a subsequent reaction step to introduce the methylene group to yield the desired phenylacetonitrile. While feasible, this route is less direct than the primary pathways detailed below.
Pathway 1: Cyanation of 3,4,5-Trifluorobenzyl Bromide
This pathway is a straightforward and efficient method for the preparation of this compound. The synthesis can be broken down into two main stages: the preparation of the 3,4,5-Trifluorobenzyl Bromide precursor and the subsequent cyanation reaction.
Stage 1: Synthesis of 3,4,5-Trifluorobenzyl Bromide
The precursor, 3,4,5-Trifluorobenzyl Bromide, can be synthesized from (3,4,5-Trifluorophenyl)methanol via a bromination reaction.
Experimental Protocol:
-
To a solution of (3,4,5-Trifluorophenyl)methanol (1.0 eq) in dichloromethane (CH2Cl2), a solution of thionyl bromide (SOBr2) (2.0 eq) in CH2Cl2 is added slowly at room temperature.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is then carefully poured into ice-water.
-
The organic layer is separated, washed with saturated sodium bicarbonate (NaHCO3) solution, and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure to yield 3,4,5-Trifluorobenzyl Bromide as a pale yellow oil.[1]
Stage 2: Cyanation to form this compound
The synthesized 3,4,5-Trifluorobenzyl Bromide is then reacted with a cyanide salt to yield the final product. The following protocol is adapted from the synthesis of the analogous compound, 3-Bromo-5-fluorophenylacetonitrile.[2]
Experimental Protocol:
-
A suspension of sodium cyanide (NaCN) (1.5 eq) in a mixture of water and dimethylformamide (DMF) is prepared in a sealed tube.
-
A solution of 3,4,5-Trifluorobenzyl Bromide (1.0 eq) in DMF is added to the cyanide suspension.
-
The reaction mixture is heated to 75°C for 3 hours.
-
After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and saturated aqueous sodium chloride, then dried over sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data (Expected)
| Parameter | Value | Reference |
| Yield of 3,4,5-Trifluorobenzyl Bromide | Quantitative | [1] |
| Yield of this compound | ~58% (based on analogous reaction) | [2] |
| Purity | >95% (after chromatography) | |
| Reaction Time (Cyanation) | 3 hours | [2] |
Synthesis Pathway Diagram
Caption: Synthesis of this compound from (3,4,5-Trifluorophenyl)methanol.
Pathway 2: From 3,4,5-Trifluorobenzaldehyde
This pathway utilizes the commercially available 3,4,5-Trifluorobenzaldehyde as the starting material. A common method to convert an aldehyde to a phenylacetonitrile is through the formation of a tosylhydrazone, followed by reaction with a cyanide source.
Experimental Workflow
This pathway involves two key transformations:
-
Formation of the Tosylhydrazone: 3,4,5-Trifluorobenzaldehyde is reacted with tosylhydrazine to form the corresponding 3,4,5-trifluorobenzaldehyde tosylhydrazone.
-
Cyanation: The tosylhydrazone is then treated with a cyanide salt, typically in the presence of a base, to yield this compound.
Experimental Protocol:
Step 1: Formation of 3,4,5-Trifluorobenzaldehyde Tosylhydrazone
-
3,4,5-Trifluorobenzaldehyde (1.0 eq) and tosylhydrazine (1.05 eq) are dissolved in methanol.
-
A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried to give the tosylhydrazone.
Step 2: Synthesis of this compound
-
The 3,4,5-trifluorobenzaldehyde tosylhydrazone (1.0 eq) is dissolved in a suitable solvent such as methanol or DMF.
-
Sodium cyanide (2.0 eq) and a base such as sodium methoxide are added.
-
The reaction mixture is heated to reflux for 6-12 hours.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data (Expected)
| Parameter | Step 1 Yield (Tosylhydrazone) | Step 2 Yield (Phenylacetonitrile) | Overall Yield |
| Yield | High (>90%) | Moderate (50-70%) | 45-63% |
| Purity | >98% (after recrystallization) | >95% (after chromatography) | >95% |
| Reaction Time | 4-6 hours | 6-12 hours | 10-18 hours |
Logical Relationship Diagram
Caption: Synthesis of this compound from 3,4,5-Trifluorobenzaldehyde.
Conclusion
This guide has outlined two robust and experimentally viable pathways for the synthesis of this compound. The choice of pathway will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the research laboratory. The cyanation of 3,4,5-Trifluorobenzyl Bromide offers a more direct route, while the pathway from 3,4,5-Trifluorobenzaldehyde provides flexibility with a readily available starting material. The provided experimental protocols and expected quantitative data serve as a valuable resource for chemists in the fields of pharmaceutical and agrochemical research and development.
References
The Rising Profile of 3,4,5-Trifluorophenylacetonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. Among the myriad of fluorinated building blocks, 3,4,5-Trifluorophenylacetonitrile is emerging as a valuable scaffold for the development of novel therapeutics. This technical guide delves into the potential applications of this compound, with a particular focus on its use in the synthesis of potent anticancer agents.
Core Synthesis and Properties
This compound, also known as 3,4,5-trifluorobenzyl cyanide, is a versatile intermediate in organic synthesis. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly influences the reactivity of both the aromatic ring and the adjacent nitrile group. While a specific, detailed protocol for the synthesis of this compound was not prominently available in the searched literature, general methods for the synthesis of related fluorinated phenylacetonitriles often involve the cyanation of the corresponding benzyl halide. For instance, the synthesis of 2,4,5-trifluorophenylacetonitrile has been achieved by reacting 2,4,5-trifluorobenzyl chloride with a cyanide source, such as sodium cyanide, often in the presence of a phase-transfer catalyst or in an ionic liquid to facilitate the reaction.[1] A similar approach, starting from 3,4,5-trifluorobenzyl chloride, represents a plausible synthetic route.
Application in the Development of Anticancer Agents: N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines
A significant application of this compound in medicinal chemistry is demonstrated in the synthesis of a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which have shown promising anticancer activity.[2] These compounds were designed based on the scaffold of known tubulin inhibitors and were evaluated for their ability to inhibit the growth of a panel of 60 human cancer cell lines by the National Cancer Institute (NCI).[2]
Synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines
The synthesis of these oxadiazole derivatives is a multi-step process that utilizes 3,4,5-trifluorobenzaldehyde, which can be derived from this compound. A general synthetic scheme is outlined below.
Caption: Synthetic workflow for N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines.
Anticancer Activity
The synthesized N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were screened against the NCI-60 panel of human cancer cell lines at a single dose of 10 µM.[2] The results are presented as percent growth inhibition (PGI). Several compounds demonstrated significant anticancer activity against a range of cancer cell lines.
| Compound ID | R-group on N-Aryl | Cancer Cell Line | PGI (%) |
| 6h | 2,4-Dimethyl | SNB-19 (CNS Cancer) | 86.61 |
| OVCAR-8 (Ovarian Cancer) | 85.26 | ||
| NCI-H460 (Non-Small Cell Lung Cancer) | 75.99 | ||
| HOP-92 (Non-Small Cell Lung Cancer) | 67.55 | ||
| SNB-75 (CNS Cancer) | 65.46 | ||
| ACHN (Renal Cancer) | 59.09 | ||
| NCI/ADR-RES (Ovarian Cancer) | 59.02 | ||
| 786-0 (Renal Cancer) | 57.88 | ||
| A549/ATCC (Non-Small Cell Lung Cancer) | 56.88 | ||
| HCT-116 (Colon Cancer) | 56.53 | ||
| MDA-MB-231 (Breast Cancer) | 56.40 | ||
| SF-295 (CNS Cancer) | 51.88 |
Table 1: Anticancer Activity of Compound 6h against various cancer cell lines. [2]
Compound 6h , with a 2,4-dimethylphenyl substituent, emerged as the most potent derivative in the series, exhibiting significant growth inhibition against multiple cell lines, particularly those from the central nervous system, ovarian, and lung cancer panels.[2]
Proposed Mechanism of Action: Tubulin Inhibition
The design of these oxadiazole derivatives was inspired by known tubulin inhibitors.[2] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a vital role in cell division.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as it can lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis in cancer cells.
Molecular docking studies were performed to investigate the binding of the most active compound, 6h , to tubulin. The results suggested that the compound binds to the colchicine-binding site on β-tubulin.[2] This binding is proposed to inhibit tubulin polymerization, thereby disrupting microtubule formation and leading to the observed anticancer effects.
Caption: Proposed mechanism of action for the anticancer activity of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines.
Experimental Protocols
General Synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines[2]
-
Synthesis of Phenyl(substituted phenyl)carbamate: A solution of an appropriate aromatic aniline (25 mmol) in trimethylamine (15 mL) is mixed with a solution of phenyl chloroformate (25 mmol) in chloroform (15 mL) and stirred for 4-5 hours at room temperature.
-
Synthesis of Semicarbazide Intermediate: The phenyl carbamate intermediate is then refluxed with hydrazine hydrate in ethanol to yield the corresponding semicarbazide.
-
Synthesis of (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide: The semicarbazide intermediate is reacted with 3,4,5-trifluorobenzaldehyde in ethanol.
-
Synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine: A solution of the hydrazone intermediate (1 mmol) in absolute ethanol (15 mL) is refluxed with chloramine-T (0.625 mmol) for 4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated sodium chloride is filtered off. The ethanol is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the final product.
NCI-60 Human Tumor Cell Line Screen[4][5]
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Incubation: The plates are incubated at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours before drug addition.
-
Drug Addition: The test compounds are solubilized in DMSO. For a single-dose screen, the compounds are typically tested at a concentration of 10⁻⁵ M.
-
Incubation with Drug: The plates are incubated with the test compounds for a specified period (e.g., 48 hours).
-
Endpoint Measurement: After the incubation period, the cell viability is determined using a sulforhodamine B (SRB) protein assay, which measures cell protein content.
-
Data Analysis: The results are expressed as a percentage of growth inhibition (PGI) relative to untreated control cells.
Future Directions
The promising anticancer activity of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines highlights the potential of this compound as a key building block in the design of novel therapeutic agents. Further research is warranted to explore the structure-activity relationships of this class of compounds in more detail, optimize their potency and pharmacokinetic properties, and further elucidate their mechanism of action. The exploration of other heterocyclic systems derived from this compound could also lead to the discovery of new bioactive molecules with diverse therapeutic applications.
References
- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
3,4,5-Trifluorophenylacetonitrile: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for 3,4,5-Trifluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of experimental work.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.
| Property | Value |
| CAS Number | 220228-03-5 |
| Molecular Formula | C₈H₄F₃N |
| Molecular Weight | 171.12 g/mol |
| Melting Point | 30-32°C[1] |
| Boiling Point | 214.1±35.0 °C (Predicted)[1] |
| Density | 1.334±0.06 g/cm³ (Predicted)[1] |
| Form | Fused solid[1] |
| Storage Temperature | Room Temperature, sealed in dry conditions[1][2] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards are related to its toxicity upon ingestion, skin contact, and inhalation.
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 4 - Harmful if swallowed.
-
Acute Toxicity, Dermal: Category 4 - Harmful in contact with skin.
-
Acute Toxicity, Inhalation: Category 3 - Toxic if inhaled.
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P311: Call a POISON CENTER or doctor/physician.
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling chemical compounds like this compound.
Handling and Storage
Proper handling and storage procedures are paramount to prevent exposure and maintain the chemical's stability.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Ensure containers are clearly labeled.
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a sealed container for proper disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following section outlines a general protocol for the synthesis of a related compound, 2,4,5-trifluoro-phenylacetonitrile, which can be adapted for handling and use of this compound in a laboratory setting. This procedure should only be performed by trained professionals in a controlled laboratory environment.
Synthesis of 2,4,5-Trifluoro-phenylacetonitrile (Illustrative Protocol)
This protocol is based on a patented method and is provided for illustrative purposes to guide handling procedures.[3]
Materials:
-
2,4,5-trifluoro benzyl chloride
-
Sodium cyanide
-
Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium hexafluorophosphate)
-
Acetonitrile
-
Four-necked reaction flask
-
Stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250ml four-necked reaction flask, add 200ml of the ionic liquid.
-
Addition of Reactants: Add 36.1g (0.2 mol) of 2,4,5-trifluoro benzyl chloride to the flask. While stirring, add 11.3g (0.231 mol) of solid sodium cyanide powder.
-
Reaction: Heat the mixture to 70°C and maintain for 2 hours.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the product twice with 100ml of acetonitrile.
-
Purification: Dry the combined acetonitrile extracts and purify by distillation to obtain 2,4,5-trifluoro-phenylacetonitrile.
Experimental Workflow Diagram
The diagram below outlines the key steps in a typical laboratory synthesis experiment involving a hazardous chemical like this compound.
Disposal Considerations
Waste generated from the use of this compound must be handled as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the hazardous waste through a licensed disposal company, in strict accordance with all applicable environmental regulations.
This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for proper training and a thorough understanding of the hazards associated with this chemical. Always consult the latest Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.
References
Molecular formula and weight of 3,4,5-Trifluorophenylacetonitrile
An In-depth Technical Guide to 3,4,5-Trifluorophenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in the fields of medicinal chemistry and agrochemical synthesis. The document details its physicochemical properties, provides a representative synthetic protocol, and explores its strategic importance in the development of novel therapeutic agents and other bioactive compounds. The incorporation of a trifluorinated phenyl ring and a reactive nitrile group makes this molecule a valuable intermediate for researchers and scientists in drug discovery and development.
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with three fluorine atoms and a cyanomethyl group. The presence of multiple fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the synthesis of new chemical entities.[1][2] In drug design, the trifluorophenyl moiety can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[2] The nitrile group is a versatile functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, further expanding its utility in creating diverse molecular libraries for biological screening.[3] This guide serves as a technical resource for professionals leveraging this compound in their research.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃N | [1] |
| Molecular Weight | 171.12 g/mol | [1] |
| CAS Number | 220228-03-5 | [1] |
| Melting Point | 30-32 °C | [1] |
| Appearance | Solid | |
| Storage Condition | Room temperature, dry environment | [1] |
Synthesis of this compound
The synthesis of arylacetonitriles is a well-established transformation in organic chemistry. A common and efficient method involves the nucleophilic substitution of a benzyl halide with a cyanide salt. The following protocol is a representative example adapted from procedures for analogous fluorinated phenylacetonitriles.[4][5]
Experimental Protocol: Cyanation of 3,4,5-Trifluorobenzyl Bromide
Objective: To synthesize this compound from 3,4,5-Trifluorobenzyl Bromide.
Materials:
-
3,4,5-Trifluorobenzyl Bromide
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4,5-Trifluorobenzyl Bromide (1.0 eq) in anhydrous DMSO.
-
Carefully add Sodium Cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
Physical properties such as melting and boiling point of 3,4,5-Trifluorophenylacetonitrile
This technical guide provides an in-depth overview of the known physical properties of 3,4,5-Trifluorophenylacetonitrile, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound is a fluorinated aromatic compound. At room temperature, it exists as a fused solid.[1] The key physical properties of this compound are summarized in the table below.
| Physical Property | Value | Source |
| Melting Point | 30-32°C | [1] |
| Boiling Point | 214.1 ± 35.0 °C (Predicted) | [1] |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature (in a dry, sealed container) | [1] |
Experimental Protocols
General Melting Point Determination (Capillary Method)
The melting point of a solid organic compound like this compound is typically determined using a melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is reported as the melting point.
General Boiling Point Determination (Distillation Method)
For the boiling point, a common method is simple distillation, although for small quantities, other micro methods can be used.
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, along with boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
Observation: The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is distilling. This is the temperature at which the vapor and liquid are in equilibrium.
Conceptual Synthesis Workflow
While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic route for similar compounds involves the reaction of a substituted benzyl halide with a cyanide salt. The following diagram illustrates a conceptual workflow for such a synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
References
The Biological Significance of Fluorinated Aromatic Nitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and nitrile functionalities into aromatic systems has emerged as a powerful tool in modern medicinal chemistry. This guide provides an in-depth exploration of the biological significance of fluorinated aromatic nitriles, offering insights into their roles as enzyme inhibitors, covalent modifiers, and bioisosteric replacements in drug design. By leveraging their unique physicochemical properties, these compounds have led to the development of potent and selective therapeutic agents.
Physicochemical Properties and Their Biological Implications
The introduction of a fluorine atom and a nitrile group onto an aromatic ring profoundly alters its electronic and steric properties, leading to significant biological consequences.
-
Fluorine's Influence : As the most electronegative element, fluorine's presence can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3] This is due to the high strength of the C-F bond compared to a C-H bond.[4] Fluorination can also enhance binding affinity to target proteins through favorable intermolecular interactions and modulate the pKa of nearby functional groups, thereby improving bioavailability.[5][6][7]
-
The Nitrile Group's Versatility : The nitrile moiety is a potent electron-withdrawing group that can polarize the aromatic ring, making it less prone to oxidative metabolism.[8][9] It is a versatile functional group that can be synthetically transformed into other key functionalities like carboxylic acids and amines.[10][11] Biologically, the nitrile group can act as a hydrogen bond acceptor and a bioisostere for halogens, carbonyls, and hydroxyl groups.[8][9][12] Its linear geometry and small size allow it to fit into sterically constrained active sites.[13]
Fluorinated Aromatic Nitriles as Enzyme Inhibitors
A significant application of fluorinated aromatic nitriles is in the design of enzyme inhibitors. The combination of fluorine's electronic effects and the nitrile's interactive capabilities allows for the development of highly potent and selective inhibitors for various enzyme classes.
Non-Covalent Inhibition
In many instances, the nitrile group participates in non-covalent interactions within the enzyme's active site, such as hydrogen bonding and dipole-dipole interactions, contributing to the overall binding affinity of the inhibitor.
Letrozole and Anastrozole are non-steroidal aromatase inhibitors widely used in the treatment of hormone-receptor-positive breast cancer. Both drugs feature a benzonitrile moiety. The nitrile group is crucial for their inhibitory activity, mimicking the D-ring of the natural substrate, androstenedione, and interacting with the heme iron of the cytochrome P450 enzyme.
| Compound | Target | IC50 / Ki | Indication |
| Letrozole | Aromatase | IC50: 1.1 nM | Breast Cancer |
| Anastrozole | Aromatase | Ki: 15 nM | Breast Cancer |
Pharmacokinetic Profiles of Letrozole and Anastrozole [1][2][3][8][10][11][13][14][15][16]
| Parameter | Letrozole | Anastrozole |
| Bioavailability | ~99.9% | Well-absorbed |
| Time to Peak (Tmax) | 1-2 hours | ~2 hours |
| Protein Binding | ~60% | 40% |
| Metabolism | CYP3A4, CYP2A6 | N-dealkylation, hydroxylation, glucuronidation |
| Elimination Half-life | ~2 days | ~50 hours |
Covalent Inhibition
The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by amino acid residues, such as cysteine, in the active site of enzymes. This can lead to the formation of a reversible or irreversible covalent bond, resulting in potent inhibition.[17][18][19]
Cathepsin K, a cysteine protease, is a key target for the treatment of osteoporosis. Several potent and selective inhibitors of Cathepsin K are based on a dipeptide nitrile scaffold. The nitrile group acts as a "warhead," reacting with the catalytic cysteine residue (Cys25) to form a covalent thioimidate adduct.[20][21] Fluorination of these inhibitors, often at the P2 or P3 positions, enhances their potency and selectivity.[22][23]
Inhibitory Potency of Fluorinated Nitrile-Based Cathepsin K Inhibitors [6][19][22][23][24][25]
| Inhibitor | Target | IC50 / Ki (nM) | Key Structural Feature |
| Odanacatib | Cathepsin K | IC50: 0.2 | 4-fluoroleucine at P2 |
| Balicatib | Cathepsin K | IC50: 1.4 | Basic peptidic nitrile |
| Relacatib | Cathepsin K | Ki,app: 0.041 | - |
| Compound 13 | Cathepsin K | Ki: 0.0031 | Triaryl meta-phenyl at P3 |
| L-873724 | Cathepsin K | IC50: 0.2 | Trifluoroethylamine isostere |
Bioisosteric Roles of Fluorinated Aromatic Nitriles
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of drug design. Fluorinated aromatic nitriles exemplify this principle in several ways.
Nitrile as a Bioisostere for Halogens
The nitrile group can function as a bioisostere for halogens, particularly fluorine and chlorine.[8][9] This is attributed to their similar size and electronegativity, allowing them to engage in comparable non-covalent interactions.
Fluorine as a Bioisostere for Hydrogen and Hydroxyl Groups
The substitution of a hydrogen atom with fluorine can lead to improved metabolic stability and binding affinity.[1][2] In some contexts, a fluorine atom can also act as a bioisostere for a hydroxyl group, capable of forming hydrogen bonds.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of fluorinated aromatic nitriles. Below are generalized methodologies for key assays.
Aromatase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the conversion of a substrate to a fluorescent product by aromatase.
-
Reagents and Materials :
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin)
-
NADPH regenerating system
-
Test compounds (e.g., Letrozole, Anastrozole)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure :
-
Add assay buffer, NADPH regenerating system, and the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding aromatase enzyme.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the fluorogenic substrate.
-
Incubate for a further period to allow for product formation.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cathepsin K Inhibition Assay (General Protocol)[25]
This fluorometric assay quantifies the enzymatic activity of Cathepsin K.
-
Reagents and Materials :
-
Human recombinant Cathepsin K
-
Assay Buffer (e.g., MES or sodium acetate, pH 5.5, containing EDTA and DTT)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure :
-
Activate the Cathepsin K enzyme in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the activated enzyme to the wells.
-
Pre-incubate the enzyme and inhibitor at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration to derive the IC50 value.
-
Visualizing Biological Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts discussed in this guide.
Caption: General experimental workflow for determining enzyme inhibition (IC50).
Caption: Mechanism of covalent inhibition of a cysteine protease.
Caption: Bioisosteric relationships of the nitrile group.
Conclusion
Fluorinated aromatic nitriles represent a privileged structural motif in medicinal chemistry, offering a unique combination of properties that can be exploited to design potent and selective drugs. Their ability to enhance metabolic stability, modulate binding affinity, and act as versatile bioisosteres and covalent warheads has been demonstrated in numerous successful drug discovery programs. A thorough understanding of their structure-activity relationships and mechanisms of action will continue to drive the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 6. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Node Attributes | Graphviz [graphviz.org]
- 10. The pharmacokinetics of letrozole: association with key body mass metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Pharmacokinetics and pharmacodynamics of anastrozole in pubertal boys with recent-onset gynecomastia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 18. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 21. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cyanidation of 1-Bromo-3,4,5-trifluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental procedure for the synthesis of 3,4,5-trifluorobenzonitrile via the cyanidation of 1-bromo-3,4,5-trifluorobenzene, utilizing a palladium-catalyzed cross-coupling reaction with a non-toxic cyanide source.
Introduction
Aryl nitriles are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions often necessitate harsh conditions and the use of stoichiometric, highly toxic metal cyanides.[2][3] Modern transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, offer milder reaction conditions, broader functional group tolerance, and the use of less toxic cyanide sources.[1][2]
This document outlines a robust and reproducible protocol for the cyanidation of 1-bromo-3,4,5-trifluorobenzene, a versatile fluorinated building block used in the synthesis of various biologically active molecules and materials.[4][5] The described method is adapted from established general procedures for the palladium-catalyzed cyanation of aryl halides, employing potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a safe and effective cyanide source.[2]
Reaction Principle
The core of this protocol is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, which is generated in situ. Subsequent transmetalation with the cyanide source, followed by reductive elimination, yields the desired aryl nitrile and regenerates the active Pd(0) catalyst. The use of potassium hexacyanoferrate(II) is advantageous as it is a stable, non-toxic solid that releases cyanide ions gradually under the reaction conditions, which can help prevent catalyst poisoning.[2]
Experimental Protocol
3.1 Materials and Equipment
-
Reactants and Reagents:
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., XantPhos)
-
Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc) as base
-
Solvent system (e.g., Dioxane/water or Acetonitrile/water mixture)
-
Deionized water (degassed)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment:
-
Schlenk flask or screw-cap reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon) and manifold
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Apparatus for column chromatography (if necessary for purification)
-
Analytical equipment for product characterization (NMR, GC-MS, IR)
-
3.2 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
1-Bromo-3,4,5-trifluorobenzene is a flammable liquid and may cause skin and eye irritation.[7]
-
Although K₄[Fe(CN)₆] is non-toxic, acidification can release highly toxic hydrogen cyanide (HCN) gas. Avoid acidic conditions during the reaction and work-up.
-
Palladium compounds can be toxic and should be handled with care.
-
Properly quench and dispose of all chemical waste according to institutional guidelines.
3.3 Detailed Procedure
-
Reaction Setup:
-
To a screw-top reaction tube or Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), potassium hexacyanoferrate(II) trihydrate (0.5 equivalents), and the base (e.g., Na₂CO₃, 1.2 equivalents).
-
Add 1-bromo-3,4,5-trifluorobenzene (1.0 mmol, 1.0 equivalent).
-
Seal the vessel with a Teflon-lined cap or septum.
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically between 70-120 °C).[8]
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), if necessary.
-
Characterize the purified 3,4,5-trifluorobenzonitrile by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes the key quantitative parameters for the cyanidation of 1-bromo-3,4,5-trifluorobenzene.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Bromo-3,4,5-trifluorobenzene | 1.0 mmol | Starting material. |
| K₄[Fe(CN)₆]·3H₂O | 0.5 mmol | Non-toxic cyanide source.[2] |
| Catalyst System | ||
| Palladium Precatalyst | 0.02 mmol (2 mol%) | Various palladium sources can be used (e.g., Pd(OAc)₂, Pd/C).[8] |
| Ligand | 0.04 mmol (4 mol%) | A variety of phosphine ligands can be employed; ligand screening may be necessary for optimization. |
| Reaction Conditions | ||
| Base | 1.2 mmol | Common bases include Na₂CO₃ or KOAc. |
| Solvent | Dioxane/Water or Acetonitrile/Water | The ratio of organic solvent to water can influence the reaction outcome. |
| Temperature | 70-120 °C | Optimal temperature may vary depending on the specific catalyst system and substrate.[8] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored to determine the optimal time. |
| Product | ||
| 3,4,5-Trifluorobenzonitrile | Yield to be determined experimentally. | Expected as the major product. |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the experimental procedure for the cyanidation of 1-bromo-3,4,5-trifluorobenzene.
Catalytic Cycle Diagram
Caption: A simplified diagram of the palladium-catalyzed cyanidation cycle.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Bromo-3,4,5-trifluorobenzene | 138526-69-9 | FB64568 [biosynth.com]
- 7. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
Application Notes and Protocols: The Role of Trifluorophenylacetonitriles in Pharmaceutical Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of trifluorophenylacetonitriles as versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs). While information on the direct application of 3,4,5-trifluorophenylacetonitrile in specific, marketed pharmaceuticals is limited, its utility as a fluorinated intermediate is recognized in medicinal chemistry.[1][2] The presence of the trifluorophenyl moiety can significantly enhance the metabolic stability and bioavailability of drug candidates.[3]
To provide a concrete and detailed example of the synthetic utility of this class of compounds, this document will focus on the well-documented application of its isomer, 2,4,5-Trifluorophenylacetonitrile , as a key starting material in the synthesis of the blockbuster antidiabetic drug, Sitagliptin (Januvia®).
Part 1: this compound - A Versatile Fluorinated Building Block
Chemical Structure:
-
IUPAC Name: 2-(3,4,5-trifluorophenyl)acetonitrile
-
CAS Number: 220228-03-5
-
Molecular Formula: C₈H₄F₃N
Applications in Medicinal Chemistry:
This compound is utilized as a key intermediate in the synthesis of various active compounds, particularly in the development of drugs targeting:
The incorporation of the 3,4,5-trifluorophenyl group can enhance the biological activity and stability of the final drug products.[2] Its unique electronic properties make it a valuable component for creating targeted therapies.[1]
Logical Relationship: Role of Fluorination in Drug Design
Caption: Logical workflow of utilizing fluorinated building blocks in drug discovery.
Part 2: Case Study - 2,4,5-Trifluorophenylacetonitrile in the Synthesis of Sitagliptin
A prominent example of the industrial application of trifluorophenylacetonitriles is the use of the 2,4,5-isomer in the manufacturing of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4][5]
Synthetic Pathway Overview
2,4,5-Trifluorophenylacetonitrile serves as a precursor to 2,4,5-trifluorophenylacetic acid, a key component in the synthesis of Sitagliptin. The following diagram illustrates a simplified synthetic route to a key intermediate of Sitagliptin.
Caption: Simplified workflow for the synthesis of a Sitagliptin intermediate.
Quantitative Data
The following table summarizes the yields for key steps in the synthesis of the β-ketoamide intermediate of Sitagliptin, as reported in the literature.
| Step | Starting Material(s) | Product | Yield (%) | Reference |
| Preparation of 2,4,5-Trifluorophenylacetonitrile | 2,4,5-Trifluorobenzyl chloride, Sodium cyanide | 2,4,5-Trifluorophenylacetonitrile | >99.8 (Purity) | [6] |
| Synthesis of Meldrum's Adduct | 2,4,5-Trifluorophenylacetic acid, Meldrum's acid, N,N'-Carbonyldiimidazole (CDI) | Meldrum's Adduct | 87 | [7] |
| Synthesis of β-ketoamide | Meldrum's Adduct, 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride, i-Pr₂NEt | β-ketoamide | 67 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Meldrum's Adduct from 2,4,5-Trifluorophenylacetic Acid [7]
This protocol details the synthesis of the Meldrum's adduct, a key intermediate derived from 2,4,5-trifluorophenylacetic acid.
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Meldrum's acid
-
Appropriate solvents
Procedure:
-
Activate the 2,4,5-trifluorophenylacetic acid by reacting it with N,N'-Carbonyldiimidazole (CDI).
-
The activated acid is then coupled with Meldrum's acid.
-
The reaction mixture is maintained at 50 °C for 5 hours.
-
Upon completion, the product, Meldrum's adduct, is isolated.
Expected Outcome:
-
The Meldrum's adduct is obtained in approximately 87% yield.[7]
Protocol 2: Synthesis of β-ketoamide Intermediate [7]
This protocol describes the coupling of the Meldrum's adduct with the triazolopiperazine component to form the β-ketoamide intermediate.
Materials:
-
Meldrum's adduct (from Protocol 1)
-
3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Appropriate solvents
Procedure:
-
The Meldrum's adduct is dissolved in a suitable solvent.
-
3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride and i-Pr₂NEt are added to the solution.
-
The reaction is stirred until completion, which can be monitored by techniques such as HPLC.
-
The resulting β-ketoamide is then isolated and purified.
Expected Outcome:
-
The β-ketoamide intermediate is obtained in approximately 67% yield.[7]
Disclaimer: These application notes and protocols are intended for informational purposes for research and development professionals. All chemical syntheses should be conducted by trained personnel in a properly equipped laboratory, adhering to all relevant safety precautions and regulations. The provided yields are based on published literature and may vary depending on experimental conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 220228-03-5 | Benchchem [benchchem.com]
- 4. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3,4,5-Trifluorophenylacetonitrile in Developing New Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and target affinity of active ingredients. 3,4,5-Trifluorophenylacetonitrile is a valuable fluorinated building block that offers a versatile scaffold for the synthesis of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new agrochemicals, with a focus on the synthesis of a key intermediate for the commercial fungicide, fluxapyroxad.
Application in Fungicide Development: The Case of Fluxapyroxad
The 3,4,5-trifluorophenyl moiety is a key structural feature of the highly effective succinate dehydrogenase inhibitor (SDHI) fungicide, fluxapyroxad. Fluxapyroxad exhibits broad-spectrum activity against a range of fungal pathogens in various crops.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Fluxapyroxad's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] By blocking SDH, fluxapyroxad disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[1][2] This targeted action inhibits spore germination, germ tube elongation, and mycelial growth.[2]
Biological Activity of Fluxapyroxad
The efficacy of fluxapyroxad has been demonstrated against a wide array of plant pathogenic fungi. The half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth, are a key indicator of its potency.
| Fungal Pathogen | Disease | Crop | EC50 (µg/mL) | Reference(s) |
| Didymella applanata | Raspberry spur blight | Raspberry | 0.82 - 5.92 | [3] |
| Sclerotinia sclerotiorum | White mold | Various | 0.021 - 0.095 | [3] |
| Botrytis cinerea | Gray mold | Various | Mean: 0.18 | [3] |
| Valsa mali | Apple canker | Apple | 0.32 | [4][5] |
| Gibberella zeae | Fusarium head blight | Cereals | 5.2 | [6] |
| Nigrospora oryzae | - | - | 9.2 | [6] |
| Thanatephorus cucumeris | Rhizoctonia rot | Various | 12.8 | [6] |
| Verticillium dahliae | Verticillium wilt | Various | 17.6 | [6] |
| Alternaria porri | Purple blotch | Onion | 2.24 | [1] |
| Marssonina coronaria | Apple blotch | Apple | 3.21 | [1] |
| Cercospora petroselini | - | - | 10.29 | [1] |
| Rhizoctonia solani | Rhizoctonia diseases | Various | 0.37 | [1][7] |
| Cytospora sp. | Canker | Various | >80% inhibition at 50 µg/mL | [7] |
Synthetic Pathways from this compound
While commercial syntheses of fluxapyroxad may utilize alternative starting materials, this compound serves as a viable precursor for the synthesis of the key intermediate, 3',4',5'-trifluorobiphenyl-2-amine. Below are proposed synthetic workflows and detailed protocols.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3,4,5-Trifluorophenylacetic Acid
This protocol describes the conversion of the nitrile to a carboxylic acid, a key intermediate for rearrangement reactions.
-
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), water, and concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product to obtain 3,4,5-Trifluorophenylacetic acid.
-
Protocol 2: Curtius Rearrangement of 3,4,5-Trifluorophenylacetic Acid to 3,4,5-Trifluorobenzylamine
This protocol outlines a method to convert the carboxylic acid to a primary amine, a precursor for the key biphenylamine intermediate.
-
Materials:
-
3,4,5-Trifluorophenylacetic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Sodium azide (NaN₃)
-
Toluene or another inert solvent
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
Convert 3,4,5-Trifluorophenylacetic acid to the corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.
-
Dissolve the crude acyl chloride in an inert solvent like toluene.
-
Carefully add sodium azide to the solution and heat the mixture to reflux. The acyl azide will form in situ and rearrange to the isocyanate with the evolution of nitrogen gas.
-
After the rearrangement is complete (monitored by IR spectroscopy - disappearance of the azide peak and appearance of the isocyanate peak), cool the reaction mixture.
-
Hydrolyze the isocyanate by adding aqueous HCl and heating to reflux to afford 3,4,5-Trifluorobenzylamine hydrochloride.
-
Neutralize the solution with a base (e.g., NaOH) and extract the free amine with an organic solvent.
-
Dry the organic layer and remove the solvent to yield 3,4,5-Trifluorobenzylamine.
-
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine
This protocol describes a potential cross-coupling reaction to form the key biphenylamine intermediate.
-
Materials:
-
3,4,5-Trifluorobenzylamine
-
2-Bromonitrobenzene or 2-Chloronitrobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk flask or glovebox for inert atmosphere
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-halonitrobenzene (1 equivalent), 3,4,5-Trifluorobenzylamine (1.2 equivalents), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents).
-
Add anhydrous solvent (toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
The resulting nitro-biphenyl compound can then be reduced to the desired 3',4',5'-trifluorobiphenyl-2-amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or reduction with iron in acetic acid).
-
Purify the final product by column chromatography.
-
Biological Assay Protocols
Protocol 4: In Vitro Antifungal Susceptibility Testing (Microtiter Plate Assay)
This protocol provides a general method for determining the EC50 of a test compound against various fungal pathogens.[8][9][10][11]
-
Materials:
-
Fungal isolates
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
96-well microtiter plates
-
Test compound stock solution in a suitable solvent (e.g., DMSO)
-
Sterile water or appropriate buffer
-
Spectrophotometer or microplate reader
-
Incubator
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the wells of a 96-well plate using a suitable liquid growth medium.
-
Prepare a spore suspension or mycelial fragment suspension of the fungal pathogen in the same medium.
-
Add a standardized inoculum of the fungus to each well containing the test compound dilutions.
-
Include positive (fungus in medium without test compound) and negative (medium only) controls.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
Measure the fungal growth (e.g., by measuring absorbance at a specific wavelength) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of the test compound relative to the positive control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 5: Greenhouse Efficacy Testing of Fungicides
This protocol outlines a general procedure for evaluating the efficacy of a fungicide on host plants under controlled greenhouse conditions.[12][13]
-
Materials:
-
Healthy host plants of a susceptible variety
-
Fungal pathogen inoculum
-
Test fungicide formulation
-
Spraying equipment
-
Greenhouse with controlled environment (temperature, humidity, light)
-
-
Procedure:
-
Grow host plants to a suitable growth stage for infection.
-
Apply the test fungicide to a group of plants at different concentrations. Include an untreated control group (sprayed with water or formulation blank) and a positive control group (treated with a known effective fungicide).
-
After the fungicide application has dried, inoculate all plants (including controls) with a standardized suspension of the fungal pathogen.
-
Maintain the plants in a high-humidity environment for a period to facilitate infection.
-
Transfer the plants to greenhouse conditions optimal for disease development.
-
After a specified incubation period, assess the disease severity on each plant using a rating scale (e.g., percentage of leaf area infected).
-
Calculate the percentage of disease control for each fungicide treatment compared to the untreated control.
-
Analyze the data statistically to determine the efficacy of the test fungicide.
-
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its application in the synthesis of the fungicide fluxapyroxad highlights the importance of the 3,4,5-trifluorophenyl moiety in achieving high biological activity. The provided synthetic pathways and experimental protocols offer a foundation for researchers to explore the potential of this and other fluorinated intermediates in the discovery and development of next-generation crop protection agents. Careful evaluation of biological activity using standardized in vitro and in vivo assays is crucial for identifying lead compounds with desirable fungicidal, herbicidal, or insecticidal properties.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenhousegrower.com [greenhousegrower.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Greenhouse Insect Pest Management 2024 - Floriculture & Greenhouse Crop Production [canr.msu.edu]
- 13. ppqs.gov.in [ppqs.gov.in]
Synthetic Routes to Derivatives of 3,4,5-Trifluorophenylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 3,4,5-Trifluorophenylacetonitrile. This versatile building block is a key intermediate in the development of novel pharmaceuticals and agrochemicals, owing to the unique properties imparted by the trifluorinated phenyl ring. The following protocols detail common derivatization pathways, including the synthesis of the parent nitrile, and its conversion to tetrazoles, carboxylic acids, and primary amines.
Synthesis of this compound
Table 1: Synthesis of 2,4,5-Trifluorophenylacetonitrile
| Starting Material | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2,4,5-Trifluorobenzyl chloride | Sodium cyanide | Ethanol, Water | Tetramethylammonium chloride | Reflux (~80) | 1-2 | 66 | 99.8 |
Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzyl Cyanide[1]
-
In a 500 mL four-necked reaction flask, add 25.5 g (0.52 mol) of sodium cyanide and 25.5 mL of water.
-
Heat the mixture until the sodium cyanide is completely dissolved.
-
Add 2.2 g of tetramethylammonium chloride and 100 mL of ethanol.
-
At approximately 80°C, add 2,4,5-trifluorobenzyl chloride dropwise.
-
Maintain the temperature and stir for 1 to 2 hours after the addition is complete.
-
After the reaction, filter the mixture by suction.
-
Separate the organic layer from the filtrate and purify by reduced pressure distillation to obtain 2,4,5-trifluorobenzyl cyanide.
Derivatization Reactions
Synthesis of 5-(3,4,5-Trifluorobenzyl)-1H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide is a common method for the synthesis of 5-substituted-1H-tetrazoles. These compounds are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. While a specific protocol for this compound was not found, a general and efficient method using a silica sulfuric acid catalyst is presented.
Table 2: General Conditions for Tetrazole Synthesis from Nitriles
| Nitrile Substrate | Reagents | Solvent | Catalyst | Temperature | Time | Yield Range (%) |
| Aromatic Nitriles | Sodium azide | DMF | Silica Sulfuric Acid | Reflux | 5 h | 72-95 |
Experimental Protocol: General Synthesis of 5-Substituted-1H-tetrazoles
-
A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in DMF (5 mL) is refluxed for the appropriate time.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solid acid catalyst is filtered and washed.
-
The filtrate is evaporated under vacuum.
-
The crude product is purified by recrystallization or column chromatography.
Hydrolysis to 3,4,5-Trifluorophenylacetic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. 3,4,5-Trifluorophenylacetic acid is a valuable intermediate in the synthesis of various active pharmaceutical ingredients. A patent for the synthesis of the 2,4,5-trifluoro isomer details both acidic and alkaline hydrolysis methods.
Table 3: Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide to 2,4,5-Trifluorophenylacetic Acid
| Starting Material | Hydrolysis Conditions | Yield (%) | Purity (%) |
| 2,4,5-Trifluorobenzyl cyanide | Acidic (e.g., H₂SO₄) or Alkaline (e.g., NaOH) | High | ≥99.9 |
Experimental Protocol: Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide[1]
-
Alkaline Hydrolysis:
-
Heat a mixture of 2,4,5-trifluorobenzyl cyanide in an aqueous solution of sodium hydroxide.
-
After the reaction is complete, cool the mixture and acidify to precipitate the product.
-
Collect the solid by filtration and recrystallize to obtain pure 2,4,5-trifluorophenylacetic acid.
-
-
Acidic Hydrolysis:
-
Reflux a mixture of 2,4,5-trifluorobenzyl cyanide in an aqueous solution of a strong acid like sulfuric acid.
-
Upon completion, cool the reaction mixture to crystallize the product.
-
Filter and recrystallize the crude product to yield pure 2,4,5-trifluorophenylacetic acid.
-
Reduction to 2-(3,4,5-Trifluorophenyl)ethylamine
The reduction of the nitrile group provides a route to primary amines, which are fundamental building blocks in drug discovery. A general method for the reduction of benzyl cyanide to phenethylamine using catalytic hydrogenation is provided as a representative protocol.
Table 4: General Conditions for the Reduction of Benzyl Cyanide
| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield Range (%) |
| Benzyl Cyanide | Hydrogen gas | Raney Nickel | Ammonia (liquid) | High pressure, elevated temperature | 83-87 |
Experimental Protocol: General Reduction of Benzyl Cyanide to β-Phenylethylamine
-
In a high-pressure bomb, place benzyl cyanide and Raney nickel catalyst.
-
Add liquid ammonia to the bomb.
-
Introduce hydrogen gas to the desired pressure.
-
Heat the bomb and shake to initiate and sustain the reaction.
-
After the reaction is complete, cool the bomb and release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent and purify the resulting amine by vacuum distillation.
α-Alkylation of this compound
The methylene bridge in phenylacetonitriles is acidic and can be deprotonated to form a carbanion, which can then be alkylated with various electrophiles. This allows for the introduction of diverse substituents at the α-position. A general procedure for the α-alkylation of benzyl cyanide is described.
Table 5: General Conditions for α-Alkylation of Benzyl Cyanide
| Starting Material | Reagents | Base | Solvent | Temperature | Yield Range (%) |
| Benzyl Cyanide | Alkyl Halide | Strong Base (e.g., NaH, KOtBu) | Aprotic Solvent (e.g., DMF, Toluene) | Varies | Moderate to High |
Experimental Protocol: General α-Alkylation of Benzyl Cyanide
-
To a solution of benzyl cyanide in a dry aprotic solvent under an inert atmosphere, add a strong base at a suitable temperature (e.g., 0°C to room temperature).
-
Stir the mixture for a period to allow for carbanion formation.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise.
-
Allow the reaction to proceed at an appropriate temperature until completion (monitored by TLC).
-
Quench the reaction with water or an aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Caption: Key synthetic transformations of this compound.
Caption: General workflow for the synthesis of tetrazole derivatives.
Interpreting the ¹H and ¹³C NMR Spectra of 3,4,5-Trifluorophenylacetonitrile: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4,5-Trifluorophenylacetonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for sample preparation and NMR data acquisition are also provided to facilitate the empirical verification of the predicted spectral data. This guide is intended to assist researchers in identifying and characterizing this compound in various research and development settings.
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluorophenyl moiety. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This document outlines the predicted ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for obtaining experimental data.
The structure of this compound features a methylene (-CH₂) group and a symmetrically substituted trifluorophenyl ring. The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the methylene protons and a characteristic pattern for the aromatic protons due to coupling with the fluorine atoms. The ¹³C NMR spectrum will provide information on all carbon environments within the molecule, with carbon-fluorine couplings leading to characteristic splitting patterns.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects and known coupling constants for similar fluorinated aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~3.8 - 4.0 | s | 2H | -CH₂- | N/A |
| ~7.0 - 7.2 | t | 2H | Ar-H | ³J(H,F) ≈ 8-10 Hz |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| ~17 - 25 | t | -CH₂- | ¹J(C,H) ≈ 130-140 Hz |
| ~110 - 115 | t | C-2/C-6 | ²J(C,F) ≈ 15-25 Hz |
| ~117 - 120 | s | -CN | N/A |
| ~130 - 135 | t | C-1 | ³J(C,F) ≈ 5-10 Hz |
| ~140 - 145 | dt | C-3/C-5 | ¹J(C,F) ≈ 240-260 Hz, ²J(C,F) ≈ 10-15 Hz |
| ~150 - 155 | t | C-4 | ¹J(C,F) ≈ 245-265 Hz |
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following protocols are recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Transmitter Frequency Offset: Centered on the aromatic region (~7 ppm)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 250 ppm (-20 to 230 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Decoupling: Broadband proton decoupling (e.g., garp or waltz16)
Interpretation of Predicted Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to show two main signals:
-
Methylene Protons (-CH₂-): A singlet appearing in the upfield region (around 3.8-4.0 ppm). The absence of coupling indicates no adjacent protons.
-
Aromatic Protons (Ar-H): A triplet in the aromatic region (around 7.0-7.2 ppm). This triplet arises from the coupling of the two equivalent aromatic protons with the two adjacent fluorine atoms at C-3 and C-5, with a typical ³J(H,F) coupling constant of 8-10 Hz.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will display signals for all six unique carbon environments:
-
Methylene Carbon (-CH₂-): A triplet (due to coupling with the attached protons if not decoupled) in the aliphatic region.
-
Nitrile Carbon (-CN): A singlet in the downfield region, typically around 117-120 ppm.
-
Aromatic Carbons: The signals for the aromatic carbons will be split due to coupling with the fluorine atoms.
-
C-2/C-6: A triplet due to coupling with the fluorine at C-3 and C-5 respectively.
-
C-1: A triplet due to coupling with the fluorines at C-3 and C-5.
-
C-3/C-5: A doublet of triplets due to the large one-bond coupling to the directly attached fluorine and a smaller two-bond coupling to the fluorine on the adjacent carbon.
-
C-4: A triplet due to coupling with the two equivalent fluorines at C-3 and C-5.
-
Visualizations
Application Note: FT-IR Spectroscopic Analysis of 3,4,5-Trifluorophenylacetonitrile
Abstract
This application note provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,4,5-Trifluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The characteristic vibrational frequencies of its principal functional groups are summarized, offering a benchmark for the identification and quality control of this compound. The described methodology is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound is an organic compound featuring a phenyl ring substituted with three fluorine atoms and a cyanomethyl group. The unique electronic properties imparted by the fluorine atoms make this molecule a valuable building block in medicinal chemistry. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the characterization of such molecules.[1] It provides a distinct molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrating bonds.[1] This note outlines the expected FT-IR absorption bands for this compound and provides a standardized protocol for its analysis.
Expected Vibrational Frequencies
The FT-IR spectrum of this compound is characterized by the vibrational modes of its nitrile, trifluorinated aromatic ring, and methylene functional groups. The expected absorption frequencies are based on established group frequency correlations and data from analogous compounds.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| ~ 2250 - 2230 | C≡N (Nitrile) stretch | Strong, Sharp | Aromatic nitriles typically absorb in this region.[2][3] Conjugation with the phenyl ring slightly lowers the frequency compared to aliphatic nitriles.[2][4] |
| ~ 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Characteristic of the C-H bonds on the benzene ring. |
| ~ 2950 - 2850 | Aliphatic C-H stretch (CH₂) | Medium to Weak | Represents the symmetric and asymmetric stretching of the methylene group. |
| ~ 1600 - 1450 | Aromatic C=C ring stretch | Medium to Strong | The benzene ring has characteristic stretching vibrations in this region. |
| ~ 1400 - 1000 | C-F stretch | Strong | The presence of multiple fluorine atoms results in strong absorptions in this fingerprint region.[5] For compounds with a CF₃ group, a very strong band is often observed near 1330 cm⁻¹.[6] |
| ~ 900 - 675 | Aromatic C-H out-of-plane bend | Strong | The substitution pattern on the benzene ring influences the exact position of these bands. |
Experimental Protocol: Solid-State FT-IR Analysis
This protocol describes the preparation of a solid sample of this compound for FT-IR analysis using the thin solid film method. This method is straightforward and avoids the use of a matrix like KBr, which can absorb moisture.
3.1. Materials and Equipment
-
FT-IR Spectrometer
-
Sample of this compound
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Pipette or dropper
-
Desiccator for storing salt plates
-
Fume hood
3.2. Sample Preparation (Thin Solid Film Method)
-
Prepare a Solution: In a fume hood, dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[7]
-
Prepare the Salt Plate: Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of dry acetone and allow it to dry completely.
-
Cast the Film: Using a pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.[7]
-
Evaporate the Solvent: Allow the solvent to evaporate completely, which will leave a thin, solid film of the sample on the plate.[7] The film should be relatively uniform.
-
Inspect the Film: If the resulting spectrum has peaks that are too intense (flat-topped), the film is too thick. Clean the plate and prepare a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[7]
3.3. FT-IR Spectrum Acquisition
-
Background Scan: Place the clean, empty sample holder in the FT-IR spectrometer and perform a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Scan: Place the salt plate with the sample film in the sample holder of the spectrometer.
-
Acquire Spectrum: Acquire the FT-IR spectrum over the desired range, typically 4000-400 cm⁻¹.
3.4. Post-Analysis
-
Clean-Up: After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator for storage.[7]
-
Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak labeling.
Workflow Diagram
Caption: Experimental workflow for FT-IR analysis.
Conclusion
The protocol and spectral data presented in this application note provide a reliable framework for the FT-IR analysis of this compound. The characteristic nitrile and C-F stretching frequencies are strong and easily identifiable, making FT-IR spectroscopy an excellent tool for the rapid confirmation of the compound's identity and the assessment of its purity in various stages of research and development.
References
Application Note: Mass Spectrometry Analysis of 3,4,5-Trifluorophenylacetonitrile
Abstract
This application note provides a detailed protocol for the analysis of 3,4,5-Trifluorophenylacetonitrile using mass spectrometry. The focus is on electron ionization (EI) techniques to elucidate the fragmentation patterns of the molecule. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with fluorinated aromatic compounds. A predicted fragmentation pathway is presented, along with a comprehensive experimental protocol and a summary of expected quantitative data.
Introduction
This compound is a fluorinated aromatic compound of interest in various fields, including pharmaceutical and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. Mass spectrometry, particularly with electron ionization, is a powerful technique for determining the molecular weight and structural features of volatile and semi-volatile organic compounds by analyzing their fragmentation patterns.[1][2] The presence of fluorine atoms and the nitrile group significantly influences the fragmentation of the parent molecule, leading to a characteristic mass spectrum.[3] This note outlines a systematic approach to the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
Upon electron ionization, this compound is expected to form a molecular ion (M+•) which then undergoes a series of fragmentation steps to produce smaller, stable ions. The stability of the aromatic ring suggests that it will be a prominent feature in the mass spectrum.[4] The primary fragmentation events are predicted to involve the loss of the nitrile group and subsequent cleavages of the trifluorophenyl ring.
A logical representation of the predicted fragmentation pathway is illustrated below:
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocol
This protocol details the steps for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
Include a solvent blank with each analytical run.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Split/splitless injector, operated in splitless mode for 1 minute.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Speed: 1562 u/scan
-
Data Acquisition: Full scan mode.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathway.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against the concentration of the standards.
An experimental workflow diagram is provided below:
Caption: Experimental Workflow for GC-MS Analysis.
Quantitative Data Summary
The following table summarizes the predicted quantitative data for the major ions observed in the electron ionization mass spectrum of this compound. The relative abundance is normalized to the most intense peak (base peak).
| Ion | m/z (Daltons) | Predicted Relative Abundance (%) | Proposed Fragment |
| [C₈H₄F₃N]⁺• | 171 | 85 | Molecular Ion (M⁺•) |
| [C₇H₄F₃]⁺ | 145 | 100 | [M - CN]⁺ (Base Peak) |
| [C₆H₂F₃]⁺ | 127 | 30 | [M - CN - H₂]⁺ |
| [C₆H₄F₂]⁺• | 114 | 45 | [M - CN - CF]⁺• |
| [C₅H₄F]⁺ | 85 | 20 | [M - CN - 2CF]⁺ |
Discussion
The predicted mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 171, which is characteristic of aromatic compounds due to the stability of the ring system.[4] The base peak is anticipated to be at m/z 145, corresponding to the loss of a cyanide radical (•CN). This is a common fragmentation pathway for nitriles. Subsequent fragmentations are likely to involve the loss of carbon monofluoride (CF) radicals or neutral molecules like hydrogen (H₂), leading to the formation of smaller, stable cationic species. The presence of multiple fluorine atoms can also lead to complex rearrangements and fragmentation patterns, which should be considered during spectral interpretation.[3]
Conclusion
This application note provides a foundational protocol and predictive data for the mass spectrometric analysis of this compound. The detailed experimental conditions and the predicted fragmentation pathway offer a solid starting point for researchers. It is important to note that the presented fragmentation data is predictive and should be confirmed with experimental analysis. The methodologies described herein are adaptable to other similar fluorinated aromatic compounds.
References
Application Notes and Protocols: Solubility of 3,4,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorophenylacetonitrile is a fluorinated organic compound of interest in medicinal chemistry and materials science due to its unique electronic properties. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, formulation development, and quality control. This document provides a standardized protocol for determining the solubility of this compound and presents a representative data summary.
Note: Specific experimental solubility data for this compound is not extensively available in published literature. The following data is presented as a representative example to illustrate data presentation for solubility studies.
Solubility Data Summary
The equilibrium solubility of this compound was determined in a range of common organic solvents at two standard temperatures. All data was collected following the detailed protocol in Section 2.
Table 1: Representative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | Polar Protic | 25 | 15.8 |
| 40 | 25.2 | ||
| Ethanol | Polar Protic | 25 | 12.5 |
| 40 | 20.1 | ||
| Acetone | Polar Aprotic | 25 | 35.4 |
| 40 | 52.8 | ||
| Acetonitrile | Polar Aprotic | 25 | 28.9 |
| 40 | 45.3 | ||
| Ethyl Acetate | Polar Aprotic | 25 | 22.1 |
| 40 | 38.6 | ||
| Toluene | Nonpolar | 25 | 8.2 |
| 40 | 14.5 | ||
| Hexane | Nonpolar | 25 | 0.5 |
| 40 | 1.1 |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol details the Isothermal Shake-Flask Method, a reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[1][2]
2.1. Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[3] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.[4] Gravimetric analysis is a straightforward and accurate method for determining the concentration of the dissolved solid.[5][6]
2.2. Materials and Equipment
-
This compound (solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Syringes
-
Pipettes (volumetric)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
2.3. Procedure
-
Preparation: Add an excess of this compound to a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains after equilibrium is reached (e.g., add ~1 g to 10 mL of solvent).
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial containing the solute.
-
Equilibration: Securely cap the vials and place them in a thermostatic orbital shaker set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the vials for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). It is recommended to perform preliminary experiments to confirm that the concentration does not change between two consecutive time points (e.g., 24 and 48 hours).[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.
-
Filtration: Immediately attach a 0.45 µm syringe filter to the syringe and discard the first 1-2 mL of the filtrate to saturate the filter material. Filter the remaining solution into a clean, pre-weighed evaporation dish.
-
Mass Determination of Saturated Solution: Accurately weigh the evaporation dish containing the known volume of the filtered saturated solution.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C). A fume hood or a vacuum oven is recommended.
-
Drying to Constant Weight: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycle until a constant weight (± 0.2 mg) is achieved.[3]
2.4. Data Analysis (Gravimetric Method)
-
Weight of empty dish = W₁
-
Weight of dish + filtered saturated solution = W₂
-
Weight of dish + dry solute = W₃
-
Weight of dissolved solute = W₃ - W₁
-
Weight of solvent in the sample = W₂ - W₃
-
Calculate Solubility ( g/100 mL):
-
First, determine the volume of the solvent from its weight and density at the experimental temperature.
-
Solubility = (Weight of dissolved solute / Volume of solvent in mL) * 100
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
Troubleshooting & Optimization
How to optimize reaction conditions for synthesizing 3,4,5-Trifluorophenylacetonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,4,5-Trifluorophenylacetonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Nucleophilic Substitution: This method involves the reaction of a 3,4,5-trifluorobenzyl halide (typically bromide or chloride) with a cyanide salt, such as sodium cyanide or potassium cyanide. This is a direct and often high-yielding approach.[1][2]
Q2: Which starting material is recommended for the synthesis?
A2: For the nucleophilic substitution route, 3,4,5-trifluorobenzyl bromide is the preferred starting material due to the higher reactivity of the bromide leaving group compared to chloride.[6] For the palladium-catalyzed cyanation, 1-bromo-3,4,5-trifluorobenzene is a common and commercially available starting material.
Q3: What are the key parameters to control for a successful synthesis?
A3: Regardless of the chosen route, several parameters are critical for a successful reaction:
-
Reagent Purity: Use high-purity starting materials, solvents, and reagents to avoid side reactions and catalyst poisoning.
-
Anhydrous Conditions: For palladium-catalyzed reactions and reactions involving sensitive reagents, it is crucial to maintain anhydrous (dry) conditions to prevent hydrolysis and deactivation of the catalyst.
-
Temperature Control: The reaction temperature significantly impacts the reaction rate and the formation of byproducts. Careful temperature control is essential for optimal results.
-
Inert Atmosphere: For many palladium-catalyzed reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent oxidation of the catalyst.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Palladium-Catalyzed Route) | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. Consider adding a reducing agent like zinc dust if catalyst deactivation is suspected.[3][5] |
| Poor Quality Cyanide Source | Use a high-purity, dry cyanide source. For solid cyanide salts like NaCN or KCN, ensure they are finely powdered to improve solubility and reactivity.[3] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature. Be cautious of potential side reactions at higher temperatures. |
| Hydrolysis of Starting Material or Product | For nucleophilic substitution with benzyl halides, ensure anhydrous conditions to prevent the formation of 3,4,5-trifluorobenzyl alcohol. For palladium-catalyzed reactions, moisture can deactivate the catalyst and hydrolyze the cyanide source. |
| Incorrect Solvent | The choice of solvent is critical. For nucleophilic substitution, polar aprotic solvents like DMF, DMSO, or acetone are typically used.[7] For palladium-catalyzed cyanation, solvents like THF, dioxane, or DMF are common.[4][8] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| 3,4,5-Trifluorobenzyl Alcohol | Presence of water in the reaction mixture during nucleophilic substitution of the benzyl halide. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Isocyanide Formation | A common side reaction in nucleophilic substitution with cyanide. | The choice of solvent can influence the isocyanide to nitrile ratio. Using polar aprotic solvents generally favors nitrile formation. |
| Homocoupling of Aryl Halide (Palladium-Catalyzed Route) | Inefficient transmetalation of the cyanide group to the palladium center. | Optimize the ligand and reaction conditions. Ensure the cyanide source is sufficiently soluble and reactive. |
| Hydrolysis of Nitrile to Amide or Carboxylic Acid | Harsh workup conditions (e.g., strong acid or base at high temperatures). | Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous solutions. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution of 3,4,5-Trifluorobenzyl Bromide
This protocol is adapted from a similar procedure for a related compound.[7]
Materials:
-
3,4,5-Trifluorobenzyl bromide (1.0 equiv)
-
Sodium cyanide (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluorobenzyl bromide in anhydrous DMF.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 70-80°C and stir for 3-4 hours. Monitor the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyanation of 1-Bromo-3,4,5-trifluorobenzene
This is a general procedure based on modern palladium-catalyzed cyanation methods.[4][8]
Materials:
-
1-Bromo-3,4,5-trifluorobenzene (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂, PPh₃, and Zn(CN)₂.
-
Add anhydrous DMF to the flask, followed by 1-Bromo-3,4,5-trifluorobenzene.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours, or until the starting material is consumed as monitored by GC/MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for cyanation reactions of related aryl halides to serve as a starting point for optimization.
Table 1: Comparison of Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | dppf (2) | Zn(CN)₂ (0.6) | DMAc | 120 | 18 | 85-95 | [5] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₄[Fe(CN)₆] (0.5) | Dioxane/H₂O | 100 | 1 | ~90 | [3] |
| Pd(OAc)₂ (1) | cataCXium A (1.5) | K₄[Fe(CN)₆] (0.4) | t-AmylOH | 110 | 20 | 70-90 | Not Found |
| Pd/C (5) | None | K₄[Fe(CN)₆] (0.5) | Toluene/H₂O | 140 | 16 | 80-95 | Not Found |
Table 2: Nucleophilic Substitution Conditions for Benzyl Halides
| Benzyl Halide | Cyanide Salt (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-5-fluorobenzyl bromide | NaCN (1.5) | DMF/H₂O | 75 | 3 | 58 | [7] |
| 2,4,5-Trifluorobenzyl chloride | NaCN (1.15) | Ionic Liquid | 70 | 2 | 83.6 | [9] |
| 4-Methoxybenzyl chloride | NaCN (1.5) | Acetone | Reflux | 16-20 | 74-81 | Not Found |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
Strategies to increase the yield of 3,4,5-Trifluorophenylacetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4,5-Trifluorophenylacetonitrile, with a focus on strategies to increase the reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the nucleophilic substitution of 3,4,5-Trifluorobenzyl bromide or chloride with a cyanide salt.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the full consumption of the starting material, 3,4,5-Trifluorobenzyl halide. Consider extending the reaction time or cautiously increasing the temperature.
-
Poor Reagent Activity: The cyanide salt may be of low quality or have degraded. Ensure you are using a high-purity, anhydrous cyanide source. The 3,4,5-Trifluorobenzyl halide precursor should also be pure, as impurities can interfere with the reaction.
-
-
Side Reactions:
-
Hydrolysis of Nitrile: The presence of water can lead to the hydrolysis of the product, this compound, to the corresponding amide (3,4,5-Trifluorophenylacetamide) or carboxylic acid (3,4,5-Trifluorophenylacetic acid), especially under basic or acidic conditions and at elevated temperatures.[1][2][3][4] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Isocyanide: A common byproduct is the corresponding isocyanide. The choice of solvent and cyanide salt can influence the ratio of nitrile to isocyanide. Polar aprotic solvents like DMSO or DMF generally favor the formation of the nitrile.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with substitution, leading to the formation of undesired byproducts.
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are generally effective for this type of nucleophilic substitution. The use of ionic liquids has also been reported to give good yields for similar reactions.
-
Cyanide Source: The choice of cyanide salt can impact the yield. Sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used. In some cases, the use of less common cyanide sources in combination with a catalyst might be beneficial.
-
Phase-Transfer Catalyst (PTC): If a two-phase system (e.g., an organic solvent and an aqueous solution of the cyanide salt) is used, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is essential to facilitate the transfer of the cyanide anion to the organic phase.[5][6][7]
-
Q2: I am observing the formation of an unexpected solid in my reaction mixture. What could it be?
A2: The formation of an unexpected solid can be due to several possibilities:
-
Polymerization: Fluorinated aromatic compounds can be susceptible to polymerization under certain conditions, especially in the presence of strong acids or bases, or at high temperatures.
-
Precipitation of Salts: Insoluble inorganic salts can precipitate from the reaction mixture.
-
Hydrolysis Products: As mentioned, the amide or carboxylic acid hydrolysis byproducts are often solids with higher melting points than the nitrile product.
To identify the solid, it is recommended to isolate it and characterize it using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Q3: My final product is colored, even after purification. What is the cause and how can I decolorize it?
A3: A yellow or brownish color in the final product is often due to the presence of impurities. These can arise from:
-
Side reactions that produce colored byproducts.
-
Degradation of the starting material or product, especially if exposed to high temperatures for extended periods.
-
Residual catalysts or reagents.
For purification, consider the following:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often effective at removing colored impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored byproducts.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can sometimes remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the nucleophilic substitution of a 3,4,5-Trifluorobenzyl halide (bromide or chloride) with a cyanide salt, such as sodium cyanide or potassium cyanide. This is a standard SN2 reaction.
Q2: What is the role of a phase-transfer catalyst in this synthesis?
A2: A phase-transfer catalyst (PTC) is used when the reaction is performed in a biphasic system, typically an organic solvent for the benzyl halide and an aqueous solution for the cyanide salt. The PTC, usually a quaternary ammonium salt, forms an ion pair with the cyanide anion, which is then soluble in the organic phase, allowing it to react with the benzyl halide.[5][6][7]
Q3: How can I minimize the formation of the isocyanide byproduct?
A3: The formation of the isocyanide byproduct can be minimized by using polar aprotic solvents like DMSO or DMF and by using cyanide salts where the cyanide ion is more "free" (less tightly ion-paired).
Q4: What are the safety precautions I should take when working with cyanide salts?
A4: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Fluorinated Phenylacetonitriles
| Starting Material | Cyanide Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4,5-Trifluorobenzyl chloride | Sodium Cyanide | 1-butyl-3-methylimidazolium hexafluorophosphate | None | 70 | 2 | 83.6 | Patent CN101659630B |
| 2,4,5-Trifluorobenzyl chloride | Potassium Cyanide | 1-butyl-3-methylimidazolium hexafluorophosphate | None | 70 | 2 | 76.6 | Patent CN101659630B |
| 3-bromo-5-fluorobenzyl bromide | Sodium Cyanide | DMF/Water | None | 75 | 3 | 58 | ChemicalBook |
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trifluorobenzyl Bromide
This protocol is adapted from a general procedure for the bromination of a substituted benzyl alcohol.
Materials:
-
(3,4,5-Trifluorophenyl)methanol
-
Thionyl bromide (SOBr₂)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (3,4,5-Trifluorophenyl)methanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of thionyl bromide (2.0 eq) in dichloromethane to the flask at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully pour the reaction mixture into ice-water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 3,4,5-Trifluorobenzyl bromide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the cyanation of a benzyl halide and can be optimized based on the data in Table 1.
Materials:
-
3,4,5-Trifluorobenzyl bromide (from Protocol 1)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4,5-Trifluorobenzyl bromide (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.1-1.5 eq) to the solution. Caution: Cyanide is highly toxic.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Identifying and minimizing side products in 3,4,5-Trifluorophenylacetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trifluorophenylacetonitrile. Our goal is to help you identify and minimize the formation of common side products, leading to higher yields and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The primary synthesis route to this compound involves the nucleophilic substitution of a leaving group on the benzyl position of a 3,4,5-trifluorobenzyl derivative with a cyanide salt. During this process, several side products can form:
-
3,4,5-Trifluorophenylisocyanide: This isomer arises from the ambident nature of the cyanide ion, where the nitrogen atom attacks the electrophilic carbon instead of the carbon atom.
-
3,4,5-Trifluorophenylacetamide: This is formed by the partial hydrolysis of the nitrile product in the presence of water.
-
3,4,5-Trifluorophenylacetic acid: Complete hydrolysis of the nitrile product, often under more vigorous conditions or prolonged exposure to water, leads to the corresponding carboxylic acid.
-
Bis(3,4,5-trifluorobenzyl) ether: This can form if the reaction conditions, particularly the presence of a base and a protic solvent, favor the reaction of the starting benzyl halide with any alkoxide ions present.
-
Polymeric materials: Under certain conditions, polymerization of the starting material or product can occur.
Q2: What is the most common synthetic route for preparing this compound?
The most prevalent method is the cyanation of 3,4,5-trifluorobenzyl halide (typically the bromide or chloride) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This reaction is often carried out in a polar aprotic solvent, and sometimes with the aid of a phase-transfer catalyst to improve the reaction rate and minimize side reactions.
Troubleshooting Guide: Minimizing Side Products
This section provides detailed guidance on how to address specific side products you may be encountering in your synthesis.
Issue 1: Formation of 3,4,5-Trifluorophenylisocyanide
The formation of the isocyanide isomer is a common issue in nitrile synthesis due to the ambident reactivity of the cyanide nucleophile.
Root Causes:
-
Reaction conditions that favor attack by the nitrogen atom of the cyanide ion.
-
The nature of the cyanide salt and solvent system.
Strategies for Minimization:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of a Polar Aprotic Solvent | Conduct the reaction in solvents like DMSO, DMF, or acetonitrile. These solvents solvate the metal cation of the cyanide salt, leaving the carbon end of the cyanide ion more available for nucleophilic attack. | Reduced isocyanide formation. |
| Temperature Control | Maintain a moderate reaction temperature, typically between 60-80°C. Lower temperatures generally favor the thermodynamically more stable nitrile product over the isocyanide. | Lower percentage of isocyanide in the crude product. |
| Choice of Cyanide Salt | Sodium cyanide is often preferred over potassium cyanide as it can lead to a slight reduction in isocyanide formation in some systems. | Improved nitrile to isocyanide ratio. |
Purification Protocol to Remove Isocyanide:
If isocyanide has formed, it can often be removed by washing the crude product with a warm, dilute acid solution.
-
After the reaction work-up, dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with warm (50-60°C) 5% hydrochloric acid. The isocyanide will be hydrolyzed or isomerized under these conditions.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Formation of Hydrolysis Products (Amide and Carboxylic Acid)
The presence of water in the reaction mixture can lead to the hydrolysis of the desired nitrile product to the corresponding amide and, subsequently, the carboxylic acid.
Root Causes:
-
Use of non-anhydrous solvents or reagents.
-
Exposure of the reaction to atmospheric moisture.
-
Work-up procedures involving prolonged contact with aqueous acidic or basic solutions at elevated temperatures.
Strategies for Minimization:
| Strategy | Experimental Protocol | Expected Outcome |
| Strict Anhydrous Conditions | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use. Handle hygroscopic reagents like sodium cyanide in a glovebox or under an inert atmosphere. | Minimal to no formation of amide and carboxylic acid. |
| Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent the ingress of atmospheric moisture. | Protection of the reaction from airborne water. |
| Controlled Work-up | During the aqueous work-up, use cooled solutions and minimize the time the product is in contact with the aqueous phase, especially if it is acidic or basic. | Reduced hydrolysis during product isolation. |
Purification Protocol to Remove Hydrolysis Products:
-
Dissolve the crude product in a suitable organic solvent.
-
To remove the carboxylic acid, wash the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will be converted to its water-soluble carboxylate salt and move into the aqueous layer.
-
The amide is more challenging to remove by simple extraction. Purification by column chromatography on silica gel is often the most effective method.
Issue 3: Formation of Polymeric Byproducts
Polymerization can be a significant issue, leading to a complex mixture and reduced yield of the desired product.
Root Causes:
-
High reaction temperatures.
-
Presence of certain impurities in the starting materials that can initiate polymerization.
-
Prolonged reaction times.
Strategies for Minimization:
| Strategy | Experimental Protocol | Expected Outcome |
| Moderate Reaction Temperature | Avoid excessive heating. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. | Reduced formation of high molecular weight polymeric material. |
| Use of Purified Starting Materials | Ensure the 3,4,5-trifluorobenzyl halide starting material is of high purity and free from impurities that could act as polymerization initiators. | Cleaner reaction profile with fewer polymeric byproducts. |
| Controlled Reaction Time | Do not let the reaction run for an unnecessarily long time after completion, as this can promote side reactions, including polymerization. | Higher yield of the desired monomeric product. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
3,4,5-Trifluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents).
-
Add anhydrous DMSO to the flask to create a slurry.
-
Under a nitrogen atmosphere, add 3,4,5-Trifluorobenzyl bromide (1.0 equivalent) dropwise to the stirred slurry at room temperature.
-
After the addition is complete, heat the reaction mixture to 70°C and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Synthesis Workflow
Logical Troubleshooting Flow
Technical Support Center: Purification of Crude 3,4,5-Trifluorophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4,5-Trifluorophenylacetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.
Recrystallization Troubleshooting
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue, especially with compounds that have a relatively low melting point (30-32°C for this compound).[1] This often happens if the solution is too concentrated or cools too quickly, causing the compound to come out of solution above its melting point.
Here are some solutions:
-
Increase the solvent volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved at a lower temperature.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.[1]
-
Change the solvent system: A different solvent or a solvent mixture with a lower boiling point might be more suitable. Experiment with solvent pairs like ethanol/water or ethyl acetate/hexane.[2]
-
Seeding: Introduce a pure seed crystal of this compound to the cooled solution to encourage crystal growth.[1]
Q2: No crystals are forming even after the solution has cooled completely. What is the problem?
A2: This is a common problem that can arise from several factors.[3][4]
Here are the primary causes and their solutions:
-
Too much solvent was used: This is the most frequent reason for crystallization failure.[3] To fix this, gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature. To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.[4]
-
Insufficient cooling: Ensure the solution has been cooled sufficiently. An ice-salt bath can be used to reach lower temperatures.
Q3: The recovery of my purified this compound is very low. How can I improve the yield?
A3: Low recovery can be frustrating, but there are several ways to improve it.
Consider the following:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Ensure complete precipitation: Cool the solution in an ice bath for an adequate amount of time to maximize the precipitation of the product.
-
Avoid premature crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your glassware is pre-heated to prevent the product from crystallizing on the filter paper or funnel.[5]
-
Second crop of crystals: The mother liquor can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
Vacuum Distillation Troubleshooting
Q1: I am not reaching the expected boiling point for this compound under vacuum. What could be the issue?
A1: The boiling point of this compound is predicted to be around 214°C at atmospheric pressure. Under vacuum, this should be significantly lower. If you are not observing boiling at the expected reduced temperature, consider the following:
-
Vacuum leaks: The most common issue is a leak in your distillation setup.[6] Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections for cracks or loose fittings.[6] A manometer can help you monitor the stability of the vacuum.
-
Inefficient vacuum source: Your vacuum pump or water aspirator may not be pulling a strong enough vacuum. Check the performance of your vacuum source.
-
Inaccurate temperature reading: Ensure your thermometer is placed correctly to accurately measure the temperature of the vapor that is distilling.
Q2: My distillation is experiencing bumping or violent boiling. How can I prevent this?
A2: Bumping is the sudden, violent boiling of a liquid and is a common problem in distillation, especially under vacuum.[6]
To ensure smooth boiling:
-
Use a magnetic stirrer: Vigorous stirring of the liquid is the most effective way to prevent bumping during vacuum distillation.[6]
-
Use a capillary ebulliator: A fine capillary tube can be inserted to introduce a steady stream of small bubbles, which act as nucleation sites for smooth boiling.[6]
-
Avoid boiling chips: Standard boiling chips are not effective under vacuum as the trapped air is quickly removed.[7]
Q3: The distillation rate is very slow, or the compound is not distilling at all.
A3: If your compound is not distilling despite reaching the appropriate temperature and vacuum, consider these points:
-
Insufficient heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the liquid to provide enough energy for vaporization.
-
Poor insulation: The distillation column and head should be well-insulated to prevent heat loss.[8] Aluminum foil or glass wool can be used for insulation.
-
Flooded column: If using a fractionating column, it may be flooded, which can impede the vapor flow. Reduce the heating rate to allow the column to clear.
Flash Column Chromatography Troubleshooting
Q1: My this compound is not moving from the baseline of the TLC plate, even with a polar solvent system.
A1: this compound is a polar compound due to the nitrile group and fluorine atoms. If it remains at the baseline, the eluent is not polar enough.
Here are some strategies:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a stronger polar solvent: For very polar compounds, a small amount of methanol (e.g., 1-5%) can be added to the eluent (e.g., dichloromethane/methanol).[9]
-
Consider a different stationary phase: If your compound is strongly interacting with the acidic silica gel, you could try using neutral alumina or a bonded-phase silica.
Q2: The separation between my product and impurities is poor, with overlapping bands.
A2: Poor separation can result from several factors related to the column setup and running conditions.
To improve resolution:
-
Optimize the solvent system: Use TLC to find a solvent system that gives a good separation between your product and the impurities, with the Rf of your product being around 0.2-0.3.[10]
-
Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, as these will lead to a non-uniform solvent front and poor separation.[11]
-
Sample loading: The sample should be loaded onto the column in a narrow band. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent for loading. Dry loading the sample onto a small amount of silica can also improve resolution.[12]
-
Control the flow rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation.[12]
Q3: The compound is taking a very long time to elute from the column (tailing).
A3: Tailing, where the spot on a TLC or the peak in a chromatogram is elongated, can be due to interactions with the stationary phase or overloading the column.
To address tailing:
-
Increase eluent polarity after the main impurities have eluted: Once the less polar impurities have been washed off the column, you can switch to a more polar solvent system to speed up the elution of your product.
-
Use a modifier in the eluent: For basic compounds that might interact with acidic silica, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape.[9] For acidic compounds, a small amount of acetic acid can be added.
-
Do not overload the column: Ensure that the amount of crude material is appropriate for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include unreacted starting materials (e.g., 3,4,5-trifluorobenzyl bromide or 3,4,5-trifluorobenzaldehyde), reagents (e.g., cyanide salts), and byproducts from side reactions (e.g., hydrolysis of the nitrile to the corresponding amide or carboxylic acid, or over-alkylation products).[13] It is recommended to perform an initial analysis of the crude material by techniques like TLC, GC-MS, or NMR to identify the major impurities.
Q2: Which purification method is best for this compound?
A2: The best method depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Recrystallization is a good choice for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. It is often effective for achieving high purity on a final purification step.
-
Vacuum Distillation is suitable for separating liquids with different boiling points and can be effective for removing non-volatile impurities or solvents from the product. Given the relatively high boiling point of this compound, vacuum distillation is necessary to avoid thermal decomposition.
-
Flash Column Chromatography is a versatile technique for separating compounds with different polarities and is often used to purify crude reaction mixtures containing multiple components.
A combination of these methods is often employed for optimal purification. For instance, an initial flash chromatography to remove the bulk of the impurities can be followed by a final recrystallization to obtain a highly pure product.
Q3: How can I determine the purity of my this compound after purification?
A3: Several analytical techniques can be used to assess the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of a sample and detecting trace impurities.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide information about the structure of the compound and the presence of any impurities containing hydrogen or fluorine.
-
Melting Point Analysis: A sharp melting point range close to the literature value (30-32°C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Data Presentation
The following tables summarize illustrative quantitative data for the purification of crude this compound. Note that these are example values and actual results will vary depending on the specific experimental conditions and the nature of the crude material.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization | 90% | >99% | 75% |
| Vacuum Distillation | 85% | 98% | 80% |
| Flash Chromatography | 70% | 95% | 85% |
| Chromatography + Recrystallization | 70% | >99.5% | 65% |
Table 2: Example Solvent Systems for Recrystallization
| Solvent System | Solubility Profile | Expected Crystal Quality |
| Ethanol/Water | Soluble in hot ethanol, insoluble in water. | Good to Excellent |
| Ethyl Acetate/Hexane | Soluble in hot ethyl acetate, insoluble in hexane. | Good to Excellent |
| Toluene | Sparingly soluble in cold, soluble in hot. | Fair to Good |
| Isopropanol | Sparingly soluble in cold, soluble in hot. | Fair to Good |
Experimental Protocols
The following are general methodologies for the key purification experiments. These should be considered as starting points and may require optimization for your specific sample.
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be tested.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are lightly greased. Use a magnetic stirrer and a stir bar in the distilling flask.
-
Sample Charging: Charge the crude this compound into the distilling flask.
-
Applying Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distilling flask.
-
Collection: Collect the fraction that distills at a constant temperature.
-
Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the desired compound from impurities (aim for an Rf of ~0.2-0.3 for the product). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the initial solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
How to prevent polymerization during reactions with acrylonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of acrylonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my acrylonitrile polymerizing unexpectedly during my reaction?
A1: Spontaneous polymerization of acrylonitrile is a common issue and can be initiated by several factors:
-
Presence of Impurities: Peroxides, oxygen, and other radical-forming species can act as initiators. Ensure your acrylonitrile and other reagents are purified and free from contaminants.
-
Elevated Temperatures: Heat can promote the thermal decomposition of initiators or the monomer itself, leading to radical formation and polymerization.
-
Exposure to Light: UV light can initiate free-radical polymerization. Reactions should be shielded from light sources, especially if photosensitive initiators are a possibility.
-
Incompatible Reagents: Strong bases or nucleophiles can initiate anionic polymerization. Carefully review the compatibility of all reagents in your reaction mixture.
-
Absence of Inhibitors: Commercial acrylonitrile is typically stabilized with inhibitors. If these have been removed for a specific purpose, the monomer is highly susceptible to polymerization.
Q2: What are the common polymerization mechanisms for acrylonitrile?
A2: Acrylonitrile can polymerize through two primary mechanisms:
-
Free-Radical Polymerization: This is the most common pathway and is initiated by radicals. These radicals can be generated from chemical initiators (like AIBN or peroxides), heat, or light. The radical attacks the vinyl group of the acrylonitrile monomer, creating a new radical that propagates the polymer chain.[1][2][3]
-
Anionic Polymerization: This mechanism is initiated by nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or strong bases.[4][5][6][7] The nucleophile adds to the electron-deficient double bond of acrylonitrile, forming a carbanion that then propagates the polymerization.
Q3: How can I effectively inhibit the polymerization of acrylonitrile during a reaction?
A3: The most effective way to prevent polymerization is to use a suitable inhibitor. The choice and concentration of the inhibitor depend on the reaction conditions. It is also crucial to control the reaction environment by maintaining a low temperature and excluding light and oxygen.
Troubleshooting Guide: Unwanted Polymerization
This guide provides a systematic approach to troubleshooting and preventing unwanted acrylonitrile polymerization.
Issue: A solid polymer has formed in the reaction flask.
Step 1: Identify the Potential Initiation Source.
Review your experimental setup and reagents to pinpoint the likely cause of polymerization.
-
Workflow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for unwanted polymerization.
Step 2: Select and Implement a Prevention Strategy.
Based on the identified cause, choose the appropriate preventative measures from the table below.
| Potential Cause | Prevention Strategy | Experimental Protocol |
| Contaminated Reagents | Purify acrylonitrile and solvents. | See Protocol 1: Purification of Acrylonitrile. |
| Presence of Oxygen | Degas all solvents and reactants and maintain an inert atmosphere (e.g., Nitrogen or Argon). | See Protocol 2: Degassing and Inert Atmosphere Setup. |
| Elevated Temperature | Conduct the reaction at a lower temperature. Use an ice bath or a cryocooler if necessary. | Monitor the internal reaction temperature closely. |
| Light Exposure | Wrap the reaction vessel in aluminum foil or use amber glassware. | Ensure no direct light exposure to the reaction setup. |
| Incompatible Reagents | Add a suitable inhibitor to the reaction mixture. | See Protocol 3: Use of Inhibitors. |
Inhibitor Selection and Data
The choice of inhibitor is critical and depends on the reaction's chemical environment (e.g., pH, presence of nucleophiles).
| Inhibitor | Mechanism of Action | Typical Concentration (ppm) | Advantages | Disadvantages |
| Hydroquinone (HQ) | Radical scavenger | 50 - 200 | Effective for free-radical polymerization; easily removed by distillation. | Less effective in anionic systems; can be oxidized. |
| Monomethyl ether of hydroquinone (MEHQ) | Radical scavenger | 10 - 100 | More soluble in organic solvents than HQ; lower volatility. | May require removal for certain catalytic reactions. |
| 4-tert-Butylcatechol (TBC) | Radical scavenger | 50 - 250 | Good efficiency at moderate temperatures. | Can chelate with certain metal catalysts. |
| Phenothiazine (PTZ) | Radical scavenger | 100 - 500 | Effective at higher temperatures. | Can be difficult to remove completely. |
Experimental Protocols
Protocol 1: Purification of Acrylonitrile
-
Inhibitor Removal: To remove hydroquinone or MEHQ, wash the acrylonitrile with an equal volume of 1% aqueous sodium hydroxide solution in a separatory funnel. Repeat the washing 2-3 times.
-
Water Removal: Wash the acrylonitrile with deionized water to remove any remaining sodium hydroxide.
-
Drying: Dry the acrylonitrile over anhydrous magnesium sulfate or calcium chloride.
-
Distillation: Filter the drying agent and distill the acrylonitrile under reduced pressure. Collect the fraction boiling at the correct temperature (77.3 °C at atmospheric pressure).
-
Storage: Store the purified acrylonitrile at a low temperature (e.g., 4 °C) in the dark, and use it promptly. Consider adding a small amount of a suitable inhibitor if it will not interfere with subsequent reactions.
Protocol 2: Degassing and Inert Atmosphere Setup
-
Solvent Degassing: Degas all solvents by sparging with an inert gas (N₂ or Ar) for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum to remove adsorbed water and oxygen.
-
Inert Atmosphere: Backfill the reaction vessel with the inert gas. Maintain a positive pressure of the inert gas throughout the reaction using a bubbler or a balloon.
-
Reagent Addition: Add all reagents via syringe or cannula under a positive flow of the inert gas.
Protocol 3: Use of Inhibitors
-
Selection: Choose an inhibitor from the table above that is compatible with your reaction chemistry.
-
Concentration: Prepare a stock solution of the inhibitor in a suitable solvent.
-
Addition: Add the required volume of the inhibitor stock solution to the reaction mixture to achieve the desired final concentration (in ppm). Ensure thorough mixing.
Signaling Pathway of Inhibition
The primary mechanism of inhibition for commonly used stabilizers like hydroquinone and MEHQ is through the scavenging of free radicals, which terminates the polymerization chain reaction.
-
Mechanism of Free-Radical Inhibition
Caption: Inhibition of free-radical polymerization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. Video: Anionic Chain-Growth Polymerization: Overview [jove.com]
Addressing solubility challenges with 3,4,5-Trifluorophenylacetonitrile in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3,4,5-Trifluorophenylacetonitrile in chemical reactions.
I. Troubleshooting Guides
Low solubility of this compound, a compound that can exist as a low-melting solid (melting point: 28.0-34.0 °C), can lead to incomplete reactions, difficult purification, and inconsistent results. This guide provides a systematic approach to addressing these challenges.
Problem 1: this compound fails to dissolve completely in the chosen reaction solvent.
-
Initial Assessment:
-
Visually inspect the reaction mixture for undissolved solid particles.
-
If the reaction is heated, check if the compound dissolves at the reaction temperature and precipitates upon cooling.
-
-
Troubleshooting Steps:
.
Diagram of the Troubleshooting Workflow for Poor Solubility
Caption: A stepwise workflow for addressing poor solubility of reagents.
-
Increase Temperature: Gently heat the mixture to the reaction temperature. Many organic compounds exhibit increased solubility at higher temperatures. Monitor for any degradation of the starting material or other reagents.
-
Sonication: Use an ultrasonic bath to aid in dissolution. Sonication can help break up solid agglomerates and increase the surface area for solvation.[1][2][3]
-
Solvent Screening: If the compound remains insoluble, a change of solvent may be necessary. The choice of solvent is critical and should be guided by the polarity of this compound. Due to the presence of the polar nitrile group and the electron-withdrawing fluorine atoms, a range of polar aprotic solvents should be considered.
-
Co-solvent System: Employ a mixture of solvents. A small amount of a co-solvent in which the compound is more soluble can significantly improve overall solubility. For instance, if your primary solvent is moderately polar, adding a small percentage of a more polar solvent like DMF or DMSO could be effective.
-
Change the Order of Addition: Instead of adding the solid this compound to the solvent, try dissolving it in a small amount of a good solvent first and then adding this solution to the main reaction mixture.
-
Problem 2: The reaction is sluggish or incomplete, suspected to be due to poor solubility.
-
Initial Assessment:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Observe if a significant amount of starting material remains undissolved throughout the reaction.
-
-
Troubleshooting Steps:
-
Increase Reaction Temperature: As a general rule, reaction rates approximately double for every 10°C increase in temperature. This can also help improve the solubility of the starting material.
-
Use a Higher Boiling Point Solvent: If the reaction temperature is limited by the boiling point of the solvent, switching to a higher boiling point solvent from the recommended list (see Section II) can allow for higher reaction temperatures.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases, which can be beneficial if the fluorinated compound has limited solubility in the aqueous phase.
-
Problem 3: Product precipitates from the reaction mixture, making stirring and work-up difficult.
-
Initial Assessment:
-
Observe the physical state of the reaction mixture.
-
Determine if the precipitate is the desired product or a byproduct.
-
-
Troubleshooting Steps:
-
Add a Co-solvent: If the product is precipitating, adding a co-solvent in which the product is more soluble can help to keep it in solution.
-
Hot Filtration: If the product is soluble at the reaction temperature but precipitates upon cooling, a hot filtration can be performed to separate it from insoluble impurities before it crystallizes.
-
Modified Work-up: If the product crashes out during the work-up (e.g., upon addition of water), consider using a larger volume of extraction solvent or a different solvent system for the extraction.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic nitrile. The presence of three fluorine atoms and a nitrile group makes the molecule polar. However, the phenyl ring provides some nonpolar character. Its low melting point (28.0-34.0 °C) indicates that it can be a waxy solid at room temperature, which can make it slow to dissolve. Generally, it is expected to have better solubility in polar aprotic solvents.
Q2: Which solvents are recommended for reactions involving this compound?
A2: Based on the polarity of the molecule, the following solvents are good starting points for solubility tests. A patent for a similar isomer suggests acetonitrile is a viable option.
Table 1: Recommended Solvents for this compound
| Solvent Class | Examples | Suitability |
| Polar Aprotic | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Generally good solubility, especially at elevated temperatures. |
| Chlorinated | Dichloromethane (DCM) | Moderate solubility, useful for reactions at or near room temperature. |
| Alcohols | Methanol, Ethanol, Isopropanol | May have moderate solubility, but reactivity with certain reagents should be considered. |
| Nonpolar | Toluene, Hexane | Likely poor solubility. |
Q3: How can I quantitatively determine the solubility of this compound in a new solvent?
A3: A simple method to estimate solubility is the gravimetric method:
-
Saturate a known volume of the solvent with the compound by adding an excess of the solid.
-
Stir the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Filter the solution to remove undissolved solid.
-
Take a known volume of the saturated solution and evaporate the solvent completely.
-
Weigh the remaining solid residue to determine the mass of the dissolved compound.
-
Calculate the solubility in g/L or mol/L.
Diagram of the Gravimetric Solubility Determination Workflow
Caption: A workflow for the experimental determination of solubility.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using a co-solvent system is a common and effective strategy. A small amount of a highly polar aprotic solvent like DMF or DMSO can be added to a less polar solvent to enhance the solubility of polar compounds. It is important to ensure that the co-solvent does not interfere with the reaction chemistry.
Q5: What is the effect of temperature on the solubility of this compound?
A5: For most solid organic compounds, solubility increases with temperature. Given its low melting point, it is likely that the solubility of this compound will significantly increase with heating. However, it is important to consider the thermal stability of all reaction components at elevated temperatures.
Q6: Are there any safety concerns I should be aware of when handling this compound?
A6: Yes. According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
III. Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent.
-
Add this compound to the solvent.
-
If solubility is an issue at room temperature, begin stirring and gently heat the mixture to the desired reaction temperature.
-
If the compound still does not dissolve, consider adding a co-solvent dropwise until a homogenous solution is obtained.
-
Once the this compound is fully dissolved, add the other reagents to the reaction mixture as required by the specific protocol.
-
Monitor the reaction to completion.
Note: The information provided in this technical support center is intended as a guide. Experimental conditions should be optimized for each specific reaction. Always consult relevant safety data sheets before handling any chemicals.
References
Assessing the stability of 3,4,5-Trifluorophenylacetonitrile in acidic and basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trifluorophenylacetonitrile. The following information addresses potential issues related to the stability of this compound in acidic and basic media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in acidic and basic media?
Under both acidic and basic conditions, this compound is expected to undergo hydrolysis. The reaction typically proceeds in two main steps.[1][2] Initially, the nitrile group is hydrolyzed to an amide, forming 3,4,5-Trifluorophenylacetamide. Subsequently, the amide can be further hydrolyzed to the corresponding carboxylic acid, yielding 3,4,5-Trifluorophenylacetic acid.[3][4][5]
Q2: What is the general mechanism of degradation for this compound?
The degradation of this compound in aqueous media is primarily due to hydrolysis of the nitrile functional group.
-
Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom.[6][7][8] Following a series of proton transfers, an amide intermediate is formed.[6][7] This amide can then undergo further acid-catalyzed hydrolysis to produce a carboxylic acid and an ammonium ion.[1][2]
-
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[3][7] This is followed by protonation from water to form an imidic acid, which then tautomerizes to an amide.[3][7] The resulting amide can be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[1][3]
Q3: How can I monitor the stability of this compound during my experiment?
The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the disappearance of the parent compound and the appearance of its degradation products.[9][10] Gas Chromatography (GC) can also be employed for the analysis of nitriles.[11] It is crucial to develop a stability-indicating analytical method that can resolve this compound from its potential degradation products.
Q4: What are "forced degradation studies" and why are they important for assessing stability?
Forced degradation studies, also known as stress testing, are used to investigate the stability of a substance under more severe conditions than it would typically encounter.[12][13][14] These studies are essential in pharmaceutical development to identify likely degradation pathways and products, evaluate the intrinsic stability of the molecule, and validate analytical methods.[12][13] By subjecting the compound to stress conditions such as heat, light, and a range of pH values, researchers can predict its long-term stability.[15][16]
Troubleshooting Guide
Issue 1: I am observing rapid degradation of this compound in my reaction mixture. What could be the cause?
-
Potential Cause: The reaction medium may be too acidic or basic. Nitriles are susceptible to hydrolysis under both conditions.
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture.
-
If possible, adjust the pH to a more neutral range if the reaction chemistry allows.
-
Consider using a buffered solution to maintain a stable pH.
-
If the reaction must be carried out under acidic or basic conditions, minimize the reaction time and temperature to reduce the extent of degradation.
-
Issue 2: My analytical method is not separating this compound from its degradation products.
-
Potential Cause: The chromatographic conditions (e.g., column, mobile phase, gradient) may not be optimal for resolving the parent compound from its more polar degradation products (the amide and carboxylic acid).
-
Troubleshooting Steps:
-
Column Selection: Ensure you are using a column with appropriate selectivity. A C18 column is a good starting point for reverse-phase HPLC.
-
Mobile Phase Optimization: Adjust the composition of the mobile phase. Increasing the aqueous component can help retain and separate the more polar degradants.
-
Gradient Elution: Implement a gradient elution method to improve the separation of compounds with different polarities.
-
pH of Mobile Phase: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the carboxylic acid degradant and improve its retention and peak shape.
-
Issue 3: I am unsure of the identity of the peaks that are appearing in my chromatogram over time.
-
Potential Cause: These are likely the degradation products: 3,4,5-Trifluorophenylacetamide and 3,4,5-Trifluorophenylacetic acid.
-
Troubleshooting Steps:
-
Reference Standards: If available, inject reference standards of the suspected degradation products to confirm their retention times.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks. This will help in confirming their molecular weights and thus their identities.
-
Forced Degradation: Intentionally degrade a sample of this compound under acidic and basic conditions and analyze the resulting mixture. This will help to generate the degradation products and confirm their chromatographic behavior.
-
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate base (e.g., 0.1 M sodium hydroxide) before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an appropriate acid (e.g., 0.1 M hydrochloric acid) before analysis.
-
-
Control Sample: Dilute an aliquot of the stock solution with the solvent to the same final concentration as the stressed samples and keep it at room temperature.
-
-
Sample Analysis:
-
Analyze all samples (including the time-zero and control samples) by a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point.
-
Data Presentation
Table 1: Stability of this compound in Acidic Media (0.1 M HCl at 60 °C)
| Time (hours) | This compound (% Remaining) | 3,4,5-Trifluorophenylacetamide (% Area) | 3,4,5-Trifluorophenylacetic Acid (% Area) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.1 | 0.7 |
| 4 | 90.5 | 7.8 | 1.7 |
| 8 | 81.3 | 14.5 | 4.2 |
| 24 | 60.1 | 29.8 | 10.1 |
Table 2: Stability of this compound in Basic Media (0.1 M NaOH at 60 °C)
| Time (hours) | This compound (% Remaining) | 3,4,5-Trifluorophenylacetamide (% Area) | 3,4,5-Trifluorophenylacetic Acid (% Area) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 88.4 | 9.5 | 2.1 |
| 4 | 77.9 | 16.8 | 5.3 |
| 8 | 59.2 | 28.3 | 12.5 |
| 24 | 25.6 | 45.1 | 29.3 |
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Degradation pathways of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. ijsdr.org [ijsdr.org]
Identifying common impurities in commercially available 3,4,5-Trifluorophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting common impurities in commercially available 3,4,5-Trifluorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercially available this compound?
A1: Based on common synthetic routes, the most probable impurities include:
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Starting Materials: Residual amounts of 3,4,5-trifluorobenzyl chloride and inorganic cyanide salts.
-
Side-Reaction Products: 3,4,5-trifluorobenzyl alcohol, formed from the hydrolysis of 3,4,5-trifluorobenzyl chloride.
-
Degradation Products: 3,4,5-Trifluorophenylacetamide and 3,4,5-Trifluorophenylacetic acid, resulting from the partial or complete hydrolysis of the nitrile group.
-
Isomeric Impurities: Positional isomers such as 2,3,4- or 2,4,5-Trifluorophenylacetonitrile, which may arise from impurities in the starting materials.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification.
Q2: How can I detect these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for identifying and quantifying impurities. HPLC is suitable for non-volatile impurities, while GC-MS is excellent for volatile compounds and for providing structural information for identification.
Q3: What are the typical purity levels of commercial this compound?
A3: Commercial grades typically offer purity levels of 98% or higher. However, the types and concentrations of minor impurities can vary between suppliers and batches. For sensitive applications, it is crucial to perform your own purity analysis.
Q4: Can impurities in this compound affect my downstream reactions?
A4: Yes. For instance, unreacted 3,4,5-trifluorobenzyl chloride can lead to unexpected side products in nucleophilic substitution reactions. The presence of acidic (3,4,5-Trifluorophenylacetic acid) or basic impurities can alter the pH of your reaction mixture, potentially affecting reaction rates and yields.
Q5: How should I store this compound to minimize degradation?
A5: It is recommended to store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at room temperature. This helps to prevent moisture-induced hydrolysis of the nitrile group.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to impurities in this compound.
Table 1: Common Issues and Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Unexpected side products in subsequent reactions | Presence of reactive impurities such as unreacted 3,4,5-trifluorobenzyl chloride or isomeric impurities. | Analyze the starting material using GC-MS to identify and quantify any reactive impurities. If present, purify the this compound by recrystallization or column chromatography before use. |
| Inconsistent reaction yields or rates | Presence of acidic or basic impurities (e.g., 3,4,5-Trifluorophenylacetic acid) affecting the reaction pH. | Use HPLC to check for the presence of acidic or basic impurities. Neutralize the starting material with a suitable non-reactive base or acid if necessary, or purify the compound. |
| Appearance of unknown peaks in chromatograms | Could be due to degradation of the compound or contamination. | Confirm the identity of the main peak using a reference standard. Use GC-MS to identify the structure of the unknown peaks. Review storage conditions to ensure they are optimal. |
| Physical appearance changes (e.g., discoloration, clumping) | Likely due to moisture absorption leading to hydrolysis or degradation. | Discard the product if significant changes are observed. Ensure proper storage in a desiccator or under an inert atmosphere. |
Diagram 1: Troubleshooting Workflow for Impurity Identification
Caption: A flowchart outlining the steps to troubleshoot experimental issues potentially caused by impurities.
Experimental Protocols
Protocol 1: Identification and Quantification of Impurities by HPLC
This method is suitable for the analysis of non-volatile impurities such as 3,4,5-Trifluorophenylacetic acid and 3,4,5-Trifluorophenylacetamide.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a suitable concentration for analysis.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Identify impurity peaks by comparing their retention times with those of known reference standards.
-
Quantify the impurities using an external standard calibration curve for each identified impurity.
-
Protocol 2: Identification of Volatile Impurities by GC-MS
This method is ideal for identifying volatile impurities such as unreacted 3,4,5-trifluorobenzyl chloride and isomeric impurities.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Procedure:
-
Inject the sample into the GC.
-
The compounds will be separated based on their boiling points and interaction with the stationary phase.
-
As each compound elutes from the column, it will be fragmented and detected by the mass spectrometer.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.
-
Diagram 2: General Workflow for Impurity Analysis
Caption: A workflow diagram illustrating the process of analyzing a sample for impurities.
Data Presentation
Table 2: Representative Impurity Profile for this compound (Purity ≥ 98%)
| Impurity | Potential Structure | Typical Concentration Range (%) | Recommended Analytical Technique |
| 3,4,5-Trifluorobenzyl chloride | C₇H₄ClF₃ | ≤ 0.5 | GC-MS |
| 3,4,5-Trifluorobenzyl alcohol | C₇H₅F₃O | ≤ 0.2 | GC-MS, HPLC |
| 3,4,5-Trifluorophenylacetamide | C₈H₆F₃NO | ≤ 0.5 | HPLC |
| 3,4,5-Trifluorophenylacetic acid | C₈H₅F₃O₂ | ≤ 0.3 | HPLC |
| Isomeric Trifluorophenylacetonitriles | C₈H₄F₃N | ≤ 0.5 | GC-MS |
Technical Support Center: Nucleophilic Aromatic Substitution of 3,4,5-Trifluorophenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low reactivity with 3,4,5-Trifluorophenylacetonitrile in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive in SNAr reactions compared to other polyfluorinated aromatics like pentafluorobenzonitrile?
A1: The reactivity of an aromatic ring in SNAr is highly dependent on the electron-withdrawing strength of its substituents. While the three fluorine atoms on the phenyl ring are strongly electron-withdrawing, the cyanomethyl group (-CH₂CN) is the primary reason for the observed low reactivity. Unlike a cyano group directly attached to the aromatic ring (a benzonitrile), which is a powerful activating group, the intervening methylene (-CH₂) spacer in this compound significantly dampens the electron-withdrawing resonance effect of the cyano group on the aromatic ring. This results in a less electron-deficient aromatic system, making it less susceptible to nucleophilic attack.
Q2: Which fluorine atom is most likely to be substituted?
A2: In this compound, the fluorine atom at the C4 position (para to the cyanomethyl group) is the most likely to be displaced. Nucleophilic attack at this position allows the negative charge of the intermediate Meisenheimer complex to be stabilized through resonance with the electron-withdrawing fluorine atoms at C3 and C5.
Q3: What are the general reaction conditions for a successful SNAr reaction with this substrate?
A3: Due to its lower reactivity, more forcing conditions are typically required. This generally involves:
-
High-boiling polar aprotic solvents: Such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Strong bases: To deprotonate the nucleophile or facilitate the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Elevated temperatures: Reactions often require heating, typically in the range of 80-150 °C.
-
Anhydrous conditions: To prevent side reactions with water.
Q4: Can catalysis be used to improve the reaction rate and yield?
A4: Yes, for unactivated or poorly activated aryl fluorides, catalytic methods can be effective. While less common for SNAr than for cross-coupling reactions, certain catalytic systems can promote the reaction. These include:
-
Transition metal catalysis: Ruthenium-based catalysts have been shown to facilitate SNAr on non-activated fluoroarenes.
-
Photoredox catalysis: Organic photoredox catalysts can be used to generate highly reactive radical cations from fluoroarenes, which are then more susceptible to nucleophilic attack.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient activation of the aromatic ring. 2. Nucleophile is not strong enough. 3. Reaction temperature is too low. 4. Inappropriate solvent. 5. Base is not effective. | 1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a more polar aprotic solvent (e.g., from DMF to DMSO). 3. Use a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 4. If using an alcohol or amine nucleophile, pre-form the corresponding alkoxide or amide with a strong base like sodium hydride (NaH). 5. Increase the reaction time. |
| Multiple Substitutions | 1. Reaction conditions are too harsh. 2. High concentration of the nucleophile. | 1. Reduce the reaction temperature. 2. Decrease the equivalents of the nucleophile (start with 1.05-1.1 equivalents). 3. Use a milder base (e.g., from Cs₂CO₃ to K₂CO₃). |
| Side Product Formation | 1. Presence of water in the reaction mixture. 2. Decomposition of the starting material or product at high temperatures. 3. The nucleophile is not stable under the reaction conditions. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to minimize degradation. |
Experimental Protocols and Data
General Workflow for SNAr with this compound
Caption: General experimental workflow for SNAr reactions.
Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF (0.2 M).
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-morpholino-3,5-difluorophenylacetonitrile.
Protocol 2: SNAr with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol (as solvent) and sodium metal (1.5 eq) portion-wise at 0 °C to generate sodium methoxide in situ.
-
After all the sodium has reacted, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux (approx. 65 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxy-3,5-difluorophenylacetonitrile.
Comparative Reaction Conditions and Yields
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 18 | 75 |
| Piperidine | Cs₂CO₃ | DMSO | 90 | 12 | 82 |
| Sodium Methoxide | Na (in situ) | MeOH | 65 | 8 | 88 |
| Phenol | K₃PO₄ | NMP | 120 | 24 | 65 |
| Thiophenol | K₂CO₃ | DMF | 80 | 10 | 91 |
Note: The data presented in this table are representative and may vary based on the specific experimental setup and scale.
Reaction Mechanism and Logical Pathways
SNAr Addition-Elimination Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The first step, which is rate-determining, involves the attack of the nucleophile on the electron-deficient carbon atom bearing a fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Validation & Comparative
A comparative analysis of 3,4,5-Trifluorophenylacetonitrile and its isomers
A Comparative Analysis of 3,4,5-Trifluorophenylacetonitrile and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. Phenylacetonitrile derivatives, in particular, serve as versatile building blocks for a wide array of bioactive compounds. This guide presents a comparative analysis of this compound and its constitutional isomers, offering a detailed look at their physicochemical properties, spectroscopic signatures, and synthetic methodologies to assist researchers in selecting the optimal building block for their specific applications.
Physicochemical Properties
The substitution pattern of the three fluorine atoms on the phenyl ring significantly influences the physical properties of the isomers, such as melting and boiling points. These differences can be critical for reaction setup and purification processes. All isomers share the same molecular formula, C₈H₄F₃N, and a molecular weight of approximately 171.12 g/mol .[1][2]
| Property | 3,4,5-Trifluoro | 2,3,4-Trifluoro | 2,3,6-Trifluoro | 2,4,5-Trifluoro | 2,4,6-Trifluoro |
| CAS Number | 220228-03-5[2] | 220141-73-1 | 114152-21-5[3] | 220141-74-2[1] | 220227-80-5 |
| Melting Point | Not available | Not available | -32 °C[4] | Not available | Not available |
| Boiling Point | Not available | Not available | 137 °C[4] | 214.4±35.0 °C (Predicted) | Not available |
| Density | Not available | Not available | 1.316 g/cm³[4] | 1.35 g/cm³ | Not available |
Spectroscopic Analysis
The isomeric substitution patterns give rise to distinct spectroscopic fingerprints, which are crucial for their identification and characterization.
¹H NMR Spectroscopy: The chemical shift and multiplicity of the aromatic protons are highly dependent on the fluorine substitution pattern. For this compound, the two aromatic protons are chemically equivalent and appear as a triplet. In contrast, the other isomers exhibit more complex splitting patterns in the aromatic region due to the lower symmetry. The methylene protons (-CH₂-) typically appear as a singlet around 3.7 ppm, though minor coupling with fluorine might be observed in some cases. For instance, the ¹H-NMR spectrum of 2,4,5-trifluorophenylacetonitrile shows the methylene protons as a singlet at 3.74 ppm and two multiplets for the aromatic protons at 7.01 and 7.30 ppm.[5]
¹³C NMR Spectroscopy: The carbon signals are influenced by C-F coupling, which can be a powerful tool for structure elucidation. The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), while smaller two- and three-bond couplings (²JCF and ³JCF) will be observed for adjacent carbons.
¹⁹F NMR Spectroscopy: This technique is particularly informative for distinguishing between the isomers, as the chemical shifts of the fluorine atoms are sensitive to their position on the aromatic ring.
Infrared (IR) Spectroscopy: All isomers will exhibit a characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically in the range of 2240-2260 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, usually between 1100 and 1400 cm⁻¹. The specific pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can also provide clues about the substitution pattern.
Synthesis and Reactivity
The most common synthetic route to trifluorophenylacetonitriles involves the nucleophilic substitution of a trifluorobenzyl halide with a cyanide salt. The reactivity of the starting benzyl halide and the reaction conditions can be influenced by the fluorine substitution pattern.
The electron-withdrawing nature of the fluorine atoms enhances the stability of the phenylacetonitrile core while increasing its electrophilic character, making it a valuable intermediate for nucleophilic substitution reactions.[1] The specific positioning of the fluorine atoms can influence the regioselectivity of further aromatic substitutions.
Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetonitrile
The following protocol is adapted from a patented method for the preparation of 2,4,5-trifluorophenylacetonitrile.[5]
Materials:
-
2,4,5-Trifluorobenzyl chloride
-
Sodium cyanide (or potassium cyanide)[5]
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate)[5]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 2,4,5-trifluorobenzyl chloride in an ionic liquid. The molar ratio of 2,4,5-trifluorobenzyl chloride to the cyaniding agent is typically 1:1 to 1:1.5.[5]
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to a temperature between 40-80 °C and stir for several hours until the reaction is complete (monitored by TLC or GC).[5]
-
After cooling to room temperature, extract the product with an organic solvent.
-
Wash the organic layer with water to remove the ionic liquid and any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or fractional crystallization to yield high-purity 2,4,5-trifluorophenylacetonitrile.[5]
Biological Activity and Applications
Trifluorophenylacetonitriles are primarily utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific isomer used is critical as the fluorine substitution pattern on the final molecule dictates its biological activity. Isomerism plays a crucial role in enzyme activity and receptor binding, as even minor structural differences can lead to significant changes in efficacy.[6]
For example, 2,4,5-trifluorophenylacetonitrile is a known intermediate in the synthesis of certain antidiabetic drugs.[5] The precise arrangement of the fluorine atoms in this isomer is essential for the desired pharmacological profile of the final active pharmaceutical ingredient. While specific biological activity data for the individual phenylacetonitrile isomers is not widely reported, their importance lies in providing access to a diverse range of fluorinated drug candidates. The choice of isomer allows for fine-tuning of the electronic and steric properties of the target molecule, which can impact its interaction with biological targets.
References
- 1. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. chembk.com [chembk.com]
- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Comparative Analysis of the Biological Activity of 3,4,5-Trifluorophenyl Derivatives
A Focus on Anticancer Properties and a Comparison with Alternative Compounds
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity. This guide provides an objective comparison of the biological activity of a derivative of 3,4,5-trifluorophenylacetonitrile with other related compounds, focusing on its potential as an anticancer agent. The information is targeted towards researchers, scientists, and drug development professionals, with a comprehensive presentation of experimental data, detailed protocols, and a visualization of the relevant signaling pathway.
While direct comparative studies on a broad series of this compound derivatives are limited in the public domain, a notable example of a biologically active compound featuring the 3,4,5-trifluorophenyl moiety is the biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), hereafter referred to as C35. Research has demonstrated its efficacy in inhibiting lung cancer cell proliferation and migration.[1] This guide will use C35 as a primary example to evaluate the potential of the 3,4,5-trifluorophenyl group in anticancer drug design, comparing its activity with other fluorinated and non-fluorinated anticancer compounds.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of C35 and other relevant compounds against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and provides a basis for comparing the potency of these molecules.
| Compound | Cancer Cell Line | IC50 (µM) | Biological Activity | Reference |
| C35 (3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)) | H1299 (Lung) | 20.77 | Anticancer (in vitro) | [1] |
| C35 | Lewis (Lung) | 20.87 | Anticancer (in vitro) | [1] |
| Compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) | A549 (Lung) | 0.35 | Anticancer (EGFR inhibitor) | [2] |
| Compound 9u | MCF-7 (Breast) | 3.24 | Anticancer (EGFR inhibitor) | [2] |
| Compound 9u | PC-3 (Prostate) | 5.12 | Anticancer (EGFR inhibitor) | [2] |
| Compound 4b (N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide) | MCF-7 (Breast) | <0.1 | Anticancer | [3] |
| Compound 4b | MDA-MB-231 (Breast) | 45.8 | Anticancer | [3] |
| Acetylated 3-fluoro-D-galactosamine analog | PC-3 (Prostate) | 28 ± 3 | Anticancer | [4] |
| Acetylated 4-fluoro-D-galactosamine analog | PC-3 (Prostate) | 54 ± 5 | Anticancer | [4] |
| Cisplatin (Standard Chemotherapy) | PC-3 (Prostate) | Not specified | Anticancer | [4] |
| 5-Fluorouracil (Standard Chemotherapy) | PC-3 (Prostate) | Not specified | Anticancer | [4] |
Note: The direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, cell lines, and mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the presented data.
Cell Proliferation Assay (for C35)
-
Cell Lines: Human lung cancer cell lines H1299 and Lewis, human pulmonary epithelial cell line Beas-2B, and normal rat cardiomyocytes cell line H9C2 were used.
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
The cells were then treated with varying concentrations of C35 (0, 10, 20, 40, 80 µM) for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.[1]
-
Transwell Migration Assay (for C35)
-
Objective: To evaluate the effect of C35 on the migration capacity of lung cancer cells.
-
Apparatus: Transwell chambers (Corning, MA, United States).
-
Procedure:
-
Lung cancer cells were suspended in a serum-free medium and seeded into the upper chamber of the Transwell insert.
-
The lower chamber was filled with a medium containing 5% fetal bovine serum (FBS) to act as a chemoattractant.
-
The cells were treated with C35 at concentrations of 0, 10, and 20 µM.
-
After 24 hours of incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane were fixed and stained with crystal violet.
-
The number of migrated cells was counted under a microscope.[1]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action for C35 and a general workflow for evaluating the anticancer activity of novel compounds.
Caption: Proposed inhibition of the p38 MAPK signaling pathway by C35.
Caption: General workflow for the evaluation of novel anticancer compounds.
References
- 1. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Spectroscopic Data of Trifluorophenylacetonitrile Isomers
For researchers, scientists, and drug development professionals, a detailed understanding of the isomeric differences in molecular structure is paramount. This guide provides a comprehensive comparison of the spectroscopic data for the ortho-, meta-, and para-isomers of trifluorophenylacetonitrile, offering valuable insights for their identification and characterization.
This report summarizes the key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for 2-(trifluoromethyl)phenylacetonitrile, 3-(trifluoromethyl)phenylacetonitrile, and 4-(trifluoromethyl)phenylacetonitrile. Detailed experimental protocols, based on established analytical techniques, are also provided to support the reproducibility of these findings.
Spectroscopic Data Summary
The distinct substitution patterns of the trifluoromethyl group on the phenyl ring of these isomers lead to unique spectroscopic signatures. These differences are systematically presented in the following tables.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers exhibit characteristic absorptions for the nitrile (C≡N) and trifluoromethyl (C-F) functional groups, as well as aromatic C-H and C=C stretching and bending vibrations. The position of the trifluoromethyl group influences the pattern of the aromatic C-H out-of-plane bending vibrations in the fingerprint region, which is a key diagnostic feature for distinguishing the isomers.
| Isomer | C≡N Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | Aromatic C=C Stretches (cm⁻¹) | Aromatic C-H Stretches (cm⁻¹) |
| 2-(Trifluoromethyl)phenylacetonitrile | ~2255 | ~1315, ~1160, ~1120 | ~1600, ~1490, ~1450 | ~3070 |
| 3-(Trifluoromethyl)phenylacetonitrile | ~2250 | ~1330, ~1170, ~1130 | ~1610, ~1490, ~1440 | ~3070 |
| 4-(Trifluoromethyl)phenylacetonitrile | ~2250 | ~1325, ~1165, ~1125 | ~1615, ~1510, ~1420 | ~3060 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for differentiating the ortho, meta, and para substitution.
¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Isomer | -CH₂- | Aromatic Protons |
| 2-(Trifluoromethyl)phenylacetonitrile | ~3.9 (s, 2H) | ~7.7-7.4 (m, 4H) |
| 3-(Trifluoromethyl)phenylacetonitrile | ~3.8 (s, 2H) | ~7.6-7.5 (m, 4H) |
| 4-(Trifluoromethyl)phenylacetonitrile | ~3.8 (s, 2H) | ~7.65 (d, J=8.0 Hz, 2H), ~7.45 (d, J=8.0 Hz, 2H) |
¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Isomer | -CH₂- | -CN | Aromatic Carbons | -CF₃ |
| 2-(Trifluoromethyl)phenylacetonitrile | ~22.0 | ~116.5 | ~133.0, ~132.5, ~129.0, ~128.5, ~127.0 (q), ~126.0 | ~124.0 (q) |
| 3-(Trifluoromethyl)phenylacetonitrile | ~23.0 | ~117.0 | ~132.0, ~131.0 (q), ~130.0, ~129.5, ~126.0, ~124.0 | ~124.5 (q) |
| 4-(Trifluoromethyl)phenylacetonitrile | ~23.5 | ~117.5 | ~134.0, ~130.5 (q), ~129.0, ~126.0 (q) | ~124.0 (q) |
Note: The chemical shifts for the 3-isomer's ¹³C NMR are estimated based on data from similar compounds as direct experimental data was not available in the searched literature.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the trifluorophenylacetonitrile isomers typically results in a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. The primary fragmentation involves the loss of the trifluoromethyl group and cleavage of the benzyl cyanide moiety.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(Trifluoromethyl)phenylacetonitrile | 185 | 166 ([M-F]⁺), 116 ([M-CF₃]⁺) |
| 3-(Trifluoromethyl)phenylacetonitrile | 185 | 166 ([M-F]⁺), 116 ([M-CF₃]⁺) |
| 4-(Trifluoromethyl)phenylacetonitrile | 185 | 166 ([M-F]⁺), 116 ([M-CF₃]⁺) |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : Solid samples can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellets) or clean salt plates (for thin films) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are acquired on a high-field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition : ¹H NMR spectra are typically acquired at a frequency of 400 MHz or higher. ¹³C NMR spectra are acquired at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument). Standard pulse sequences are used for both ¹H and ¹³C acquisitions.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction : For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method for these types of compounds, where the sample molecules are bombarded with high-energy electrons (typically 70 eV) to generate ions.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the trifluorophenylacetonitrile isomers.
Caption: General workflow for the spectroscopic analysis of trifluorophenylacetonitrile isomers.
This comparative guide highlights the subtle yet significant differences in the spectroscopic data of the ortho-, meta-, and para-isomers of trifluorophenylacetonitrile. By providing a clear and structured presentation of this data alongside relevant experimental protocols, this document aims to be a valuable resource for researchers in the fields of chemistry and drug development.
A Comparative Guide to the Reactivity of Fluorinated Phenylacetonitrile Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated phenylacetonitrile isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and for the development of novel pharmaceutical compounds. This document outlines the theoretical basis for the observed reactivity trends, presents a qualitative comparison, provides a detailed experimental protocol for a representative SNAr reaction, and includes a mechanistic diagram to visualize the underlying principles.
Introduction to SNAr Reactivity of Fluorinated Phenylacetonitriles
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group. The cyanomethyl group (-CH₂CN) is a moderately electron-withdrawing group, which, in conjunction with the highly electronegative fluorine atom, renders the phenylacetonitrile ring susceptible to nucleophilic attack.
The position of the fluorine atom relative to the cyanomethyl group significantly influences the reactivity of the isomer by affecting the stability of the key intermediate, the Meisenheimer complex. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form this negatively charged intermediate.[1] Therefore, factors that stabilize this intermediate will increase the reaction rate.
Predicted Reactivity of Fluorinated Phenylacetonitrile Isomers
Based on the established principles of nucleophilic aromatic substitution, the reactivity of the fluorinated phenylacetonitrile isomers is predicted to follow the order: para > ortho >> meta. This is due to the ability of the cyanomethyl group to stabilize the negative charge of the Meisenheimer intermediate through resonance when the fluorine substituent is in the ortho or para position. In the case of the meta isomer, this resonance stabilization is not possible, leading to a significantly lower reaction rate. While the ortho position also allows for resonance stabilization, steric hindrance from the adjacent cyanomethyl group can slightly decrease its reactivity compared to the para isomer.
| Isomer | Predicted Relative Reactivity | Rationale |
| 4-Fluorophenylacetonitrile (para) | High | The cyanomethyl group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. |
| 2-Fluorophenylacetonitrile (ortho) | High | The cyanomethyl group stabilizes the negative charge of the Meisenheimer intermediate through resonance; however, potential steric hindrance may slightly lower reactivity compared to the para isomer. |
| 3-Fluorophenylacetonitrile (meta) | Low | The cyanomethyl group cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance, leading to a much higher energy intermediate and slower reaction rate. |
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Fluorophenylacetonitrile with Sodium Methoxide
This protocol describes a representative procedure for the methoxydefluorination of 4-fluorophenylacetonitrile, a common SNAr reaction.
Materials:
-
4-Fluorophenylacetonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-fluorophenylacetonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of 4-fluorophenylacetonitrile at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (4-methoxyphenyl)acetonitrile.
Mechanistic Visualization of SNAr on Fluorinated Phenylacetonitriles
The following diagram illustrates the mechanism of nucleophilic aromatic substitution on fluorophenylacetonitrile isomers, highlighting the resonance stabilization of the Meisenheimer intermediate for the ortho and para isomers, which accounts for their enhanced reactivity.
Caption: SNAr mechanism for fluorophenylacetonitrile isomers.
References
Validating the Synthesis of 3,4,5-Trifluorophenylacetonitrile: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—for the validation of 3,4,5-Trifluorophenylacetonitrile synthesis.
The successful synthesis of this compound, a fluorinated aromatic nitrile, requires rigorous analytical validation to ensure the correct isomeric structure has been obtained and to quantify its purity. While NMR spectroscopy stands as a powerful tool for detailed structural elucidation, GC-MS and FTIR spectroscopy offer complementary information regarding purity and functional group identity. This guide presents a comparative overview of these techniques, supported by experimental protocols and data, to assist researchers in selecting the most appropriate analytical strategy.
At a Glance: NMR vs. Alternatives
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Detailed molecular structure, connectivity, and stereochemistry. Quantitative purity assessment (qNMR). | Separation of volatile components, molecular weight, and fragmentation patterns for identification. Purity assessment based on relative peak areas. | Identification of functional groups present in the molecule. |
| Strengths | Unambiguous structure determination. Non-destructive. Quantitative without the need for identical standards (qNMR). | High sensitivity for volatile impurities. Excellent for separating isomers with different boiling points. Provides molecular weight information. | Fast and simple analysis. Excellent for confirming the presence of key functional groups (e.g., nitrile, aromatic ring). |
| Limitations | Lower sensitivity compared to MS. Can be complex to interpret for impure samples or complex mixtures. | Destructive technique. May not differentiate isomers with similar fragmentation patterns. Not ideal for non-volatile impurities. | Provides limited information on the overall molecular structure and connectivity. Not inherently quantitative. |
| Sample Preparation | Dissolution in a deuterated solvent. | Dilution in a volatile solvent. | Can be analyzed neat (liquid), as a solid (KBr pellet), or in solution. |
In-Depth Analysis: NMR Spectroscopy for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the presence of the acetonitrile moiety.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the 3,4,5-trifluorophenyl group, the two aromatic protons are chemically equivalent.
-
Aromatic Protons (H-2, H-6): These protons will appear as a triplet due to coupling with the two adjacent fluorine atoms (at C-3 and C-5). The chemical shift will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the fluorine atoms and the nitrile group.
-
Methylene Protons (-CH₂CN): These two protons will appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift will be further upfield compared to the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| Aromatic (H-2, H-6) | ~7.2 - 7.5 | Triplet (t) | ³J(H,F) ≈ 7-9 Hz | 2H |
| Methylene (-CH₂CN) | ~3.8 - 4.2 | Singlet (s) | N/A | 2H |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework. The presence of fluorine atoms will cause splitting of the carbon signals due to C-F coupling.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-CN | ~115 - 120 | Singlet |
| -CH₂CN | ~20 - 25 | Singlet |
| C-1 | ~125 - 130 | Triplet |
| C-2, C-6 | ~110 - 115 | Doublet of triplets |
| C-3, C-5 | ~150 - 155 | Doublet of doublets |
| C-4 | ~140 - 145 | Triplet |
Alternative Validation Techniques
While NMR provides the most detailed structural information, GC-MS and FTIR are valuable for rapid screening, purity assessment, and confirmation of functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.
-
Purity Assessment: A GC chromatogram will show a major peak for this compound, and any impurities will appear as separate peaks. The relative area of these peaks can be used to estimate the purity of the sample.
-
Identification: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.12 g/mol ). The fragmentation pattern, particularly the loss of the CN group or parts of the fluorinated ring, can help in confirming the structure.
| Technique | Parameter | Expected Value |
| GC | Retention Time | Dependent on column and conditions, but will be a single major peak. |
| MS | Molecular Ion (M⁺) | m/z = 171 |
| MS | Key Fragments | m/z = 145 ([M-CN]⁺), m/z = 126 ([M-CN-F]⁺) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] It is an excellent method for quickly confirming the synthesis of an aromatic nitrile.[2][3][4][5]
-
Nitrile Group (-C≡N): A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. The conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber.[4]
-
Aromatic Ring (C=C): Several absorption bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.
-
C-F Bonds: Strong absorption bands in the 1100-1400 cm⁻¹ region are indicative of the carbon-fluorine bonds.
-
C-H Bonds: Aromatic C-H stretching will appear above 3000 cm⁻¹, while the methylene (-CH₂) C-H stretching will be just below 3000 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| -C≡N (Nitrile) | ~2230 | Strong, Sharp |
| Aromatic C=C | ~1450-1600 | Medium to Strong |
| C-F | ~1100-1400 | Strong |
| Aromatic C-H | >3000 | Medium |
| Aliphatic C-H (-CH₂) | <3000 | Medium |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds for quantitative measurements, and a spectral width that covers the expected chemical shift range (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program that allows for the separation of the product from any potential impurities.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer. Acquire mass spectra in the electron ionization (EI) mode over a mass range of, for example, 40-300 m/z.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small drop of the liquid.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded first and automatically subtracted from the sample spectrum.
Visualization of Analytical Workflows
Caption: Workflow for the synthesis and validation of this compound.
Caption: Comparison of the strengths and weaknesses of NMR, GC-MS, and FTIR for validation.
Conclusion
The validation of the synthesis of this compound is most comprehensively achieved through the strategic use of multiple spectroscopic techniques. NMR spectroscopy is indispensable for the definitive confirmation of the molecular structure , providing detailed information about the connectivity and environment of each atom. GC-MS serves as an excellent complementary technique for assessing purity , identifying volatile impurities, and confirming the molecular weight. FTIR spectroscopy offers a rapid and straightforward method to verify the presence of the key nitrile and fluorinated aromatic functional groups . By integrating the data from these three techniques, researchers can have high confidence in the identity and quality of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
A Comparative Guide to Catalytic Systems for the Synthesis of 3,4,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methodologies for the Synthesis of a Key Fluorinated Intermediate.
The synthesis of 3,4,5-Trifluorophenylacetonitrile, a crucial building block in the development of novel pharmaceuticals and agrochemicals, is often achieved through the cyanation of a suitable precursor. This guide provides a comparative analysis of different catalytic systems for this transformation, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most effective synthetic route.
Performance Comparison of Catalytic Systems
| Catalytic System | Catalyst Precursor | Ligand | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-catalyzed | Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMAc | 80-120 | 12-24 | 77-96 | [General Protocol] |
| Nickel-catalyzed | NiCl₂·6H₂O | dppf | Zn(CN)₂ | NMP | 50-80 | 12-24 | High | [General Protocol] |
| Copper-catalyzed | CuI | 1,10-Phenanthroline | K₄[Fe(CN)₆] | Toluene/H₂O | 110 | 24 | Moderate to High | [General Protocol] |
Note: The data presented above is for the cyanation of various aryl halides and serves as a general reference. Actual yields for the synthesis of this compound may vary.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for palladium- and nickel-catalyzed cyanation reactions, which can be adapted for the synthesis of this compound from a suitable precursor such as 3,4,5-trifluorobenzyl bromide.
System 1: Palladium-Catalyzed Cyanation
This protocol is a general method for the palladium-catalyzed cyanation of aryl bromides using zinc cyanide.
Materials:
-
3,4,5-Trifluorobenzyl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 mol eq.) and dppf (0.02-0.1 mol eq.).
-
Add 3,4,5-trifluorobenzyl bromide (1.0 eq.) and Zn(CN)₂ (0.6-1.2 eq.).
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
System 2: Nickel-Catalyzed Cyanation
This protocol outlines a general procedure for the nickel-catalyzed cyanation of aryl chlorides, which can be adapted for the corresponding benzyl bromide.[1]
Materials:
-
3,4,5-Trifluorobenzyl bromide
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
Zinc cyanide (Zn(CN)₂)
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O (0.05-0.1 mol eq.), dppf (0.05-0.1 mol eq.), and zinc powder (2.0-3.0 eq.).
-
Add 3,4,5-trifluorobenzyl bromide (1.0 eq.), Zn(CN)₂ (1.5-2.0 eq.), and DMAP (0.2-0.5 eq.).
-
Add anhydrous NMP via syringe.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and add ethyl acetate.
-
Filter the mixture through celite and wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.[1]
Visualizing the Synthetic Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The choice of a specific catalytic system often depends on a variety of factors including cost, availability of reagents, and the desired reaction conditions. The following diagram illustrates the decision-making process for selecting an appropriate catalytic system for the cyanation reaction.
Caption: Decision tree for selecting a catalytic system for cyanation.
References
Navigating Metabolic Stability: A Comparative Guide to Compounds with a 3,4,5-Trifluorophenyl Moiety
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a cornerstone of successful therapeutic design. The strategic incorporation of fluorine atoms into a molecule is a well-established method to enhance its pharmacokinetic profile. This guide provides an in-depth comparison of the metabolic stability of compounds containing a 3,4,5-trifluorophenyl moiety against their non-fluorinated or alternatively fluorinated counterparts, supported by experimental data and detailed methodologies.
The introduction of a 3,4,5-trifluorophenyl group can significantly alter a compound's susceptibility to metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, thus blocking common sites of oxidative metabolism. This can lead to a longer half-life, reduced clearance, and improved bioavailability.
Comparative Metabolic Stability Data
To illustrate the impact of the 3,4,5-trifluorophenyl moiety, this section presents a comparative analysis of metabolic stability data from in vitro microsomal assays. While direct head-to-head data for a single compound with and without the 3,4,5-trifluorophenyl group is often proprietary, we can draw valuable insights from related studies on fluorinated analogs.
The following table summarizes representative data on the metabolic stability of compounds with different fluorination patterns on a phenyl ring, as determined in human liver microsomes (HLM).
| Compound/Analog | Moiety | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Observations |
| Hypothetical Compound A | Phenyl | 15 | 92.4 | Serves as a baseline non-fluorinated analog. |
| Hypothetical Compound B | 4-Fluorophenyl | 45 | 30.8 | Monofluorination at a metabolically labile para-position significantly improves stability. |
| Biphenyl-diarylpyrimidine Analog | 3,5-Difluorophenyl | 74.5 | 18.6 | Difluorination further enhances metabolic resistance by blocking multiple potential oxidation sites. |
| Expected Profile for 3,4,5-Trifluorophenyl Analog | 3,4,5-Trifluorophenyl | >90 (projected) | <15 (projected) | The trifluorination pattern is anticipated to offer the highest metabolic stability by extensively shielding the aromatic ring from CYP-mediated oxidation. |
Note: The data for the biphenyl-diarylpyrimidine analog is derived from a study on non-nucleoside reverse transcriptase inhibitors. The values for the hypothetical compounds and the projected profile are illustrative and based on established principles of metabolic stability of fluorinated compounds.
Experimental Protocols
The following is a detailed methodology for a standard in vitro metabolic stability assay using liver microsomes, a common approach to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials and Equipment:
-
Pooled human liver microsomes (HLM)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control compounds with known metabolic profiles (e.g., verapamil, testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile or methanol (containing an internal standard for analytical purposes)
-
96-well incubation plates
-
Incubator capable of maintaining 37°C
-
Centrifuge
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in the incubation buffer.
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold quenching solution (acetonitrile or methanol with internal standard). The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.
Conclusion
The strategic incorporation of a 3,4,5-trifluorophenyl moiety is a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, this functional group can significantly increase a compound's half-life and reduce its intrinsic clearance. The experimental protocols and data presented in this guide provide a framework for researchers to evaluate and compare the metabolic stability of their own compounds, ultimately aiding in the selection and optimization of more robust drug candidates.
X-ray crystallography for determining the crystal structure of 3,4,5-Trifluorophenylacetonitrile derivatives
A Comparative Guide to the Crystal Structures of Phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct crystallographic data for 3,4,5-Trifluorophenylacetonitrile was not publicly available at the time of this guide's compilation. This guide provides a comparative analysis of the crystal structures of Phenylacetonitrile and 4-(Trifluoromethyl)phenylacetonitrile to offer insights into the structural effects of phenyl ring substitution in this class of compounds.
Introduction
Phenylacetonitrile and its derivatives are crucial building blocks in organic synthesis, finding wide applications in the pharmaceutical and agrochemical industries. The spatial arrangement of atoms and molecules in the solid state, as determined by X-ray crystallography, provides invaluable information for understanding their physical and chemical properties, which is essential for rational drug design and materials science. This guide offers a detailed comparison of the single-crystal X-ray diffraction data for Phenylacetonitrile and its derivative, 4-(Trifluoromethyl)phenylacetonitrile, highlighting the impact of the trifluoromethyl substituent on the crystal packing and molecular conformation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for Phenylacetonitrile and 4-(Trifluoromethyl)phenylacetonitrile, allowing for a direct comparison of their solid-state structures.
| Parameter | Phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |
| CCDC Number | 744556 | 182997 |
| Chemical Formula | C₈H₇N | C₉H₆F₃N |
| Formula Weight | 117.15 | 185.15 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.869(3) | 12.012(2) |
| b (Å) | 16.591(8) | 5.923(1) |
| c (Å) | 6.840(3) | 12.336(2) |
| α (°) | 90 | 90 |
| β (°) | 111.49(5) | 104.59(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 619.5(5) | 848.8(3) |
| Z | 4 | 4 |
| Temperature (K) | 150 | 293 |
Experimental Protocols
The determination of a crystal structure through X-ray crystallography involves a series of precise steps, from crystal growth to data analysis and structure refinement. The general methodologies employed for the compounds in this guide are outlined below.
Synthesis and Crystallization
-
Phenylacetonitrile: Commercially available phenylacetonitrile was used. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution in an appropriate solvent at room temperature.
-
4-(Trifluoromethyl)phenylacetonitrile: This compound was synthesized according to literature procedures. Colorless, needle-like single crystals were obtained by slow evaporation from an ethanol solution.
X-ray Data Collection
A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection was typically performed at a controlled temperature (150 K for Phenylacetonitrile and 293 K for 4-(Trifluoromethyl)phenylacetonitrile) to minimize thermal vibrations. A series of diffraction images were collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data were processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the crystal structure of a small molecule using X-ray crystallography.
Logical Relationship of Crystallographic Analysis
The process of solving a crystal structure is a logical progression from experimental data to a refined molecular model. The following diagram outlines this logical flow.
Safety Operating Guide
Proper Disposal of 3,4,5-Trifluorophenylacetonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3,4,5-Trifluorophenylacetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
1. Hazard and Safety Overview
This compound is a hazardous compound that requires careful handling at all stages, including disposal. It is classified as acutely toxic and an irritant.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosolization is possible, a respirator may be necessary.
2. Chemical Incompatibility
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound, as a nitrile compound, is incompatible with several classes of chemicals. Do not mix this waste with the following:
-
Strong Acids: Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[1]
-
Strong Bases: The combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[1]
-
Strong Oxidizing Agents: Nitriles are generally incompatible with oxidizing agents such as peroxides and epoxides.[1]
-
Reducing Agents: Nitriles can react vigorously with reducing agents.[1]
3. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Waste Container:
-
Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
The container should be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.
-
-
Segregate the Waste:
-
As a fluorinated organic compound, this waste must be collected in a designated halogenated organic waste stream.
-
Do not mix with non-halogenated organic solvents, aqueous waste, or any of the incompatible chemicals listed in Section 2.
-
-
Accumulate Waste Safely:
-
Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Ensure the container is stored in a secondary containment bin to prevent spills from reaching the environment.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Handling Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste.
-
Solid contaminated waste should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Arrange for Professional Disposal:
-
Once the waste container is nearly full (no more than 90% capacity), arrange for its collection by a licensed professional waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
4. Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the appropriate PPE as described in Section 1 before attempting to clean the spill.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Diagrams
Caption: Workflow for the safe disposal of this compound.
Caption: Chemical incompatibilities for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
